Product packaging for (Phe2,Orn8)-oxytocin(Cat. No.:)

(Phe2,Orn8)-oxytocin

Cat. No.: B12403282
M. Wt: 992.2 g/mol
InChI Key: DHMCDFJJCGVQSC-OVCMMVBBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Phe2,Orn8)-oxytocin is a cyclic peptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H65N13O11S2 B12403282 (Phe2,Orn8)-oxytocin

Properties

Molecular Formula

C42H65N13O11S2

Molecular Weight

992.2 g/mol

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H65N13O11S2/c1-3-22(2)34-41(65)50-26(13-14-31(45)56)37(61)52-28(18-32(46)57)38(62)53-29(21-68-67-20-24(44)35(59)51-27(39(63)54-34)17-23-9-5-4-6-10-23)42(66)55-16-8-12-30(55)40(64)49-25(11-7-15-43)36(60)48-19-33(47)58/h4-6,9-10,22,24-30,34H,3,7-8,11-21,43-44H2,1-2H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,65)(H,51,59)(H,52,61)(H,53,62)(H,54,63)/t22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1

InChI Key

DHMCDFJJCGVQSC-OVCMMVBBSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

Foundational & Exploratory

(Phe2,Orn8)-oxytocin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phe2,Orn8)-oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin. This cyclic nonapeptide is distinguished by the substitution of the native tyrosine at position 2 with phenylalanine and the leucine at position 8 with ornithine. These modifications confer a distinct pharmacological profile, rendering it a valuable tool for research into the vasopressin and oxytocin systems. This technical guide provides a detailed overview of the chemical structure, properties, and biological activities of this compound, with a focus on its receptor interaction and functional effects.

Chemical Structure and Properties

This compound is a cyclic peptide with a disulfide bridge between the cysteine residues at positions 1 and 6.[1] The strategic substitutions at positions 2 and 8 significantly influence its receptor binding and selectivity.

Chemical Structure

IUPAC Name: (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide[1]

Amino Acid Sequence: Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2 (Disulfide bridge: Cys1-Cys6)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC42H65N13O11S2[1][2]
Molecular Weight992.18 g/mol [2][3]
AppearanceSolid[2]

Pharmacological Properties

This compound is characterized as a selective vasopressin V1a receptor agonist.[2][3][4] Its interaction with the V1a receptor initiates a cascade of intracellular events, leading to various physiological responses, most notably smooth muscle contraction.

Receptor Binding Affinity and Selectivity

The binding affinity of this compound to the human vasopressin V1a receptor has been determined through radioligand binding assays. The compound exhibits high affinity for the V1a receptor. While it is known to be a selective V1a agonist, comprehensive data on its binding affinity to oxytocin, V1b, and V2 receptors in a single study is limited. However, it has been shown to have at least a 44-fold lower affinity for the V2 receptor compared to the V1a receptor.[5]

Receptor SubtypeReported Ki (nM)Source
Vasopressin V1a11
Vasopressin V2> 484[5]
OxytocinNot explicitly found
Vasopressin V1bNot explicitly found
Functional Activity

The agonist activity of this compound at the V1a receptor has been functionally characterized by its ability to stimulate inositol phosphate accumulation and induce smooth muscle contraction.

AssayParameterValue (nM)Source
Inositol Phosphate AccumulationKact1.7
Rabbit Epididymis ContractionEC50280[2][3][4]

Signaling Pathway

Upon binding to the vasopressin V1a receptor, a G-protein coupled receptor (GPCR), this compound initiates a well-defined signaling cascade. The V1a receptor is primarily coupled to the Gq/11 family of G proteins. Activation of this G protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key event in the activation of downstream cellular processes, including smooth muscle contraction.

V1a_Signaling_Pathway cluster_membrane Plasma Membrane V1aR V1a Receptor Gq Gq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Phe2Orn8 This compound Phe2Orn8->V1aR Binds Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates

Caption: V1a Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the vasopressin V1a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the V1a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human vasopressin V1a receptor.

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

  • Unlabeled this compound.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing the V1a receptor on ice. Resuspend the membranes in assay buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-AVP (at a concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM), 50 µL of [3H]-AVP, and 100 µL of membrane suspension.

    • Competition: 50 µL of varying concentrations of this compound, 50 µL of [3H]-AVP, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - V1aR Membranes - [3H]-AVP - this compound - Buffers start->prep_reagents setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep_reagents->setup_assay incubation Incubate at 25°C for 60 min setup_assay->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end Contraction_Assay_Workflow start Start dissection Dissect Rabbit Epididymis and Prepare Tissue Strips start->dissection mounting Mount Tissue in Organ Bath and Equilibrate dissection->mounting viability_test Test Tissue Viability with KCl mounting->viability_test concentration_response Construct Cumulative Concentration-Response Curve to this compound viability_test->concentration_response data_acquisition Record Contractile Force concentration_response->data_acquisition analysis Data Analysis: - Normalize to Max Response - Determine EC50 data_acquisition->analysis end End analysis->end

References

(Phe2,Orn8)-oxytocin CAS number 2480-41-3

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (Phe2,Orn8)-oxytocin (CAS Number: 2480-41-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as [Phe²,Orn⁸]Vasotocin, is a synthetic cyclic nonapeptide analogue of the neurohypophyseal hormone oxytocin. It is primarily recognized and utilized in research as a selective agonist for the vasopressin V1a receptor. This technical guide provides a comprehensive overview of its chemical properties, pharmacological actions, and the experimental methodologies used for its characterization.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and experimental application.

PropertyValue
CAS Number 2480-41-3[1]
Molecular Formula C42H65N13O11S2[1]
Molecular Weight 992.18 g/mol [1]
Amino Acid Sequence H-Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2 (Disulfide bridge: Cys1-Cys6)[1]
Synonyms [Phe²,Orn⁸]Vasotocin, [Phenylalanine²,Ornithine⁸]Oxytocin
Appearance Solid[2]

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively published, its production follows the well-established principles of solid-phase peptide synthesis (SPPS), typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: A Rink Amide resin is typically used as the solid support to yield a C-terminal amide upon cleavage. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc-Amino Acid Coupling: The protected amino acids are coupled sequentially to the resin. For each cycle, the Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a piperidine solution in DMF. The next Fmoc-protected amino acid is then activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine.

  • Cleavage and Deprotection: Once the linear nonapeptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.

  • Cyclization (Disulfide Bond Formation): The linear peptide is dissolved in a dilute aqueous solution and oxidized to form the intramolecular disulfide bond between the two cysteine residues. This can be achieved by air oxidation or by using an oxidizing agent like potassium ferricyanide.

  • Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by analytical HPLC to confirm purity and by mass spectrometry to verify the correct molecular weight.

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_post_synthesis Post-Synthesis Processing Resin Rink Amide Resin Fmoc_Gly Couple Fmoc-Gly-OH Fmoc_Orn Couple Fmoc-Orn(Boc)-OH Fmoc_Pro Couple Fmoc-Pro-OH Fmoc_Cys1 Couple Fmoc-Cys(Trt)-OH Fmoc_Asn Couple Fmoc-Asn(Trt)-OH Fmoc_Gln Couple Fmoc-Gln(Trt)-OH Fmoc_Ile Couple Fmoc-Ile-OH Fmoc_Phe Couple Fmoc-Phe-OH Fmoc_Cys2 Couple Fmoc-Cys(Trt)-OH Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Fmoc_Cys2->Cleavage Sequential Coupling & Deprotection Oxidation Cyclization (Oxidation) Purification RP-HPLC Purification Characterization Characterization (HPLC, MS)

Caption: Workflow for the synthesis of this compound.

Pharmacological Profile

This compound is characterized as a selective agonist of the vasopressin V1a receptor. Its biological activity has been primarily demonstrated through functional assays that measure smooth muscle contraction.

Biological Activity Data
Target Vasopressin V1a Receptor[1][2][3]
Activity Agonist[1][2][3]
EC50 280 nM (induces sustained contractility of rabbit epididymis)[2][3]
Binding Affinity (Ki/Kd) Data not readily available in the searched literature.
Selectivity Profile While described as a "selective" V1 agonist, quantitative binding data for V1a, V1b, V2, and oxytocin receptors are not available in the reviewed literature to fully quantify this selectivity.

Mechanism of Action and Signaling Pathways

As a V1a receptor agonist, this compound mimics the action of endogenous arginine vasopressin (AVP) at this receptor subtype. The V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein family.

V1a Vasopressin Receptor Signaling Pathway

Activation of the V1a receptor by an agonist like this compound initiates a well-characterized signaling cascade:

  • G-Protein Activation: Ligand binding induces a conformational change in the V1a receptor, leading to the activation of the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to various cellular responses, most notably the contraction of smooth muscle cells through the phosphorylation of myosin light chains.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound V1aR V1a Receptor Ligand->V1aR Binds Gq Gq/11 Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Smooth Muscle Contraction Ca->Response Leads to PKC->Response Contributes to

Caption: V1a Vasopressin Receptor Signaling Pathway.

Oxytocin Receptor Signaling Pathway (for comparison)

The oxytocin receptor (OTR) also belongs to the GPCR superfamily and, similar to the V1a receptor, primarily couples to Gq/11 proteins, initiating a very similar signaling cascade involving PLC, IP3, DAG, and intracellular calcium mobilization to induce myometrial contractions. The selectivity of this compound for the V1a receptor over the OTR is a key aspect of its pharmacological profile, although quantitative data is lacking.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Oxytocin OTR Oxytocin Receptor (OTR) Ligand->OTR Binds Gq Gq/11 Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Myometrial Contraction Ca->Response Leads to PKC->Response Contributes to

Caption: Oxytocin Receptor Signaling Pathway.

Key Experimental Protocols

The characterization of this compound relies on standardized in vitro assays. Below are representative protocols for determining receptor binding affinity and functional activity.

Protocol: Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for vasopressin and oxytocin receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human V1a, V1b, V2, or oxytocin receptor.

  • Assay Buffer: Use a suitable buffer, such as Tris-HCl with MgCl2 and bovine serum albumin (BSA).

  • Competition Binding: In a multi-well plate, incubate the prepared membranes with a constant concentration of a selective radioligand (e.g., [³H]-Arginine Vasopressin for V1a receptors) and varying concentrations of the unlabeled competitor ligand (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Membranes Prepare Receptor-Expressing Cell Membranes Incubate Incubate: Membranes + Radioligand + Competitor Membranes->Incubate Radioligand Select Radioligand (e.g., [³H]-AVP) Radioligand->Incubate Competitor Prepare Serial Dilutions of This compound Competitor->Incubate Filter Rapid Filtration to Separate Bound from Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: IC50 Determination & Ki Calculation Count->Analyze

Caption: Workflow for a Radioligand Receptor Binding Assay.

Protocol: In Vitro Myometrial Contractility Assay

This functional assay measures the ability of this compound to induce smooth muscle contraction, in this case, in uterine tissue.[4]

  • Tissue Preparation: Obtain myometrial biopsies from a suitable animal model (e.g., rat, rabbit) or human tissue with appropriate ethical approval. Dissect small strips of myometrium and mount them in an organ bath.[4]

  • Organ Bath Setup: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. The tissue strip is connected to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate under a set tension until spontaneous contractions stabilize.

  • Agonist Addition: Add cumulative concentrations of this compound to the organ bath.

  • Data Recording: Record the contractile force, frequency, and duration of contractions.

  • Data Analysis: Quantify the contractile response (e.g., area under the curve) and plot a concentration-response curve to determine the EC50 and maximum effect (Emax).

G Tissue Prepare Myometrial Tissue Strips Mount Mount Tissue in Organ Bath with Force Transducer Tissue->Mount Equilibrate Equilibrate Until Stable Spontaneous Contractions Mount->Equilibrate Add_Agonist Add Cumulative Concentrations of This compound Equilibrate->Add_Agonist Record Record Contractile Force and Frequency Add_Agonist->Record Analyze Data Analysis: Concentration-Response Curve (EC50, Emax) Record->Analyze

Caption: Workflow for an In Vitro Myometrial Contractility Assay.

Conclusion

This compound is a valuable research tool, serving as a selective agonist for the V1a vasopressin receptor. Its well-defined chemical structure and primary biological activity make it suitable for studies investigating the physiological roles of the V1a receptor in various systems. However, a comprehensive understanding of its pharmacology is limited by the lack of publicly available quantitative binding affinity data across the full panel of vasopressin and oxytocin receptors. Future research should focus on generating this data to fully elucidate its selectivity profile and further solidify its utility as a specific pharmacological probe.

References

A Technical Guide to (Phe2,Orn8)-Oxytocin: Discovery, Synthesis, and V1a Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic oxytocin analog, (Phe2,Orn8)-oxytocin. It details its historical discovery, chemical synthesis, and pharmacological activity as a selective vasopressin V1a receptor agonist. This guide includes detailed experimental protocols for its synthesis and biological characterization, quantitative data on its receptor binding and functional potency, and visual representations of its signaling pathway and experimental workflows.

Discovery and Synthesis

This compound, also known as Phenylalanine², Ornithine⁸-Vasotocin, was first synthesized and described by Jaquenoud and Boissonnas in 1962 as part of their extensive structure-activity relationship studies on neurohypophysial hormones. Their work aimed to elucidate the roles of specific amino acid residues in the biological activities of oxytocin and vasopressin. The substitution of tyrosine at position 2 with phenylalanine and leucine at position 8 with ornithine in the oxytocin backbone resulted in a potent vasopressor agent with distinct pharmacological properties.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound can be efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). The following protocol is a generalized procedure based on established methods for oxytocin analog synthesis.

Experimental Protocol: Fmoc-SPPS of this compound

  • Resin Preparation: A Rink Amide resin is swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid, Fmoc-Gly-OH, is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then coupled to the resin for 2 hours. The completion of the coupling reaction is monitored by a Kaiser test.

  • Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence: Orn(Boc), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Phe, and Cys(Trt).

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.

  • Cyclization (Disulfide Bond Formation): The crude linear peptide is precipitated in cold diethyl ether and then dissolved in a dilute aqueous solution at a slightly alkaline pH (e.g., pH 8.5 with ammonium bicarbonate). The disulfide bond between the two cysteine residues is formed by oxidation, for example, by stirring the solution in the presence of air or by the addition of an oxidizing agent like hydrogen peroxide or iodine.

  • Purification: The crude cyclic peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purified peptide is characterized by analytical RP-HPLC to confirm its purity and by mass spectrometry to verify its molecular weight.

Biological Activity and Pharmacology

This compound is a potent and selective agonist of the vasopressin V1a receptor. Its biological effects are primarily mediated through the activation of this receptor subtype, leading to various physiological responses, including vasoconstriction and smooth muscle contraction.

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities and functional potencies of this compound and related peptides for comparative purposes.

LigandReceptorSpeciesAssay TypeK_i_ (nM)Reference
This compound V1a Rat Binding - [1]
Arginine Vasopressin (AVP)V1aHamsterBinding4.70[2]
Oxytocin (OT)V1aHamsterBinding495.2[2]
Arginine Vasopressin (AVP)OxytocinHamsterBinding36.1[2]
Oxytocin (OT)OxytocinHamsterBinding4.28[2]

Table 1: Receptor Binding Affinities (K_i_). A lower K_i_ value indicates a higher binding affinity.

LigandAssayTissue/Cell LineSpeciesEC_50_ (nM)Reference
This compound Sustained Contractility Epididymis Rabbit 280 [3][4]
Oxytocin (OT)Uterine ContractionUterusRat-[1]
Arginine Vasopressin (AVP)Vasopressor ActivityIn vivoRat-[1]

Table 2: Functional Potency (EC_50_). EC_50_ is the concentration of an agonist that gives half of the maximal response.

V1a Receptor Signaling Pathway

Activation of the V1a receptor by this compound initiates a well-characterized signaling cascade mediated by the Gq family of G proteins.

V1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R on ER PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Phosphorylates Target Proteins Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Release Ca_cyto->CellularResponse Activates Ca²⁺-dependent Pathways Phe2Orn8 This compound Phe2Orn8->V1aR Binds

Figure 1: V1a Receptor Signaling Pathway.

Experimental Protocols for Biological Assays

V1a Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the V1a receptor.

Experimental Workflow

Radioligand_Binding_Workflow MembranePrep Prepare Membranes from Cells/Tissues Expressing V1aR Incubation Incubate Membranes with: - [³H]-AVP (Radioligand) - this compound (Competitor) - Buffer MembranePrep->Incubation Separation Separate Bound and Free Radioligand (Rapid Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Determine IC₅₀ - Calculate Ki Quantification->Analysis

Figure 2: Radioligand Binding Assay Workflow.

Protocol

  • Membrane Preparation: Prepare crude membrane fractions from cells (e.g., HEK293) or tissues known to express the V1a receptor. Homogenize the cells/tissues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a V1a receptor radioligand (e.g., [³H]-Arginine Vasopressin), and varying concentrations of the unlabeled competitor ligand, this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation.

V1a Receptor Functional Assay: Calcium Mobilization

This protocol measures the functional activity of this compound by quantifying the increase in intracellular calcium concentration following V1a receptor activation.

Experimental Workflow

Calcium_Mobilization_Workflow CellCulture Culture Cells Expressing V1aR (e.g., HEK293-V1aR) DyeLoading Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) CellCulture->DyeLoading Stimulation Stimulate Cells with Varying Concentrations of this compound DyeLoading->Stimulation Measurement Measure Changes in Fluorescence (Fluorometric Plate Reader) Stimulation->Measurement Analysis Data Analysis: - Generate Dose-Response Curve - Determine EC₅₀ Measurement->Analysis

Figure 3: Calcium Mobilization Assay Workflow.

Protocol

  • Cell Culture: Plate cells stably or transiently expressing the human V1a receptor (e.g., HEK293-V1aR cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 1 hour at 37°C.

  • Washing: Gently wash the cells to remove excess dye.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader. Record the fluorescence signal over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for studying the vasopressin V1a receptor. Its selective agonist activity has contributed to our understanding of the physiological roles of this receptor. The detailed protocols provided in this guide offer a foundation for the synthesis and biological evaluation of this compound and other related peptide analogs, aiding in the continued exploration of the vasopressin and oxytocin systems for therapeutic development.

References

The V1a Receptor and the Selective Agonist (Phe2,Orn8)-Oxytocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a crucial role in a wide array of physiological processes. Its activation by the endogenous ligand arginine vasopressin (AVP) is implicated in vasoconstriction, social behavior, and metabolic regulation. Understanding the interaction of selective agonists with this receptor is paramount for the development of novel therapeutics targeting cardiovascular, neurological, and metabolic disorders. This technical guide provides an in-depth overview of the physiological effects of V1a receptor activation by the selective agonist (Phe2,Orn8)-oxytocin, also known as (Phe2,Orn8)-vasotocin. We will delve into its pharmacological properties, the downstream signaling cascades, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound at the V1a Receptor

Quantitative Data Summary
ParameterValueSpecies/TissueAssay
EC50 280 nMRabbit EpididymisIn vitro contractility assay[1][2]

Note: The EC50 value represents the concentration of the agonist that produces 50% of the maximal response in a functional assay. A lower EC50 value indicates higher potency. The selectivity of this compound for the V1a receptor over other vasopressin and oxytocin receptor subtypes is a key characteristic, though quantitative selectivity ratios are not extensively reported.

V1a Receptor Signaling Pathway

Activation of the V1a receptor by this compound initiates a well-defined intracellular signaling cascade primarily through the coupling to the Gq/11 family of G-proteins.

Signaling Cascade Overview
  • Ligand Binding: this compound binds to the extracellular domain of the V1a receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq. Specifically, the α-subunit of Gq (Gαq) exchanges GDP for GTP.

  • Phospholipase C Activation: The activated Gαq-GTP complex then stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

V1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq Protein (αβγ) V1aR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets Ca Ca²⁺ Ca->PKC Activates Ca->Response Mediates ER->Ca Releases Ligand This compound Ligand->V1aR Binds

V1a Receptor Signaling Pathway

Physiological Effects of V1a Receptor Activation by this compound

The selective activation of V1a receptors by this compound elicits a range of physiological responses, primarily related to smooth muscle contraction and cardiovascular regulation.

  • Smooth Muscle Contraction: A prominent effect is the induction of sustained contractility in smooth muscle tissues. This has been demonstrated in the rabbit epididymis, where this compound at a concentration of 280 nM causes a half-maximal contractile response[1][2]. This effect is relevant to the regulation of sperm transport.

  • Cardiovascular Regulation: In a clinically relevant model of septic shock in sheep, the selective V1a agonist (Phe2,Orn8)-vasotocin was shown to stabilize mean arterial pressure more effectively than arginine vasopressin. It also allowed for a reduction in the required dose of norepinephrine, a standard vasopressor. Furthermore, its use was associated with reduced arterial lactate levels and prolonged survival time compared to AVP treatment.

Experimental Protocols

Radioligand Competition Binding Assay for V1a Receptor

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound like this compound for the V1a receptor.

1. Materials:

  • Cell membranes expressing the V1a receptor (e.g., from transfected cell lines or tissues known to express the receptor).

  • Radiolabeled V1a receptor antagonist (e.g., [3H]-SR49059 or a suitable radioiodinated linear AVP antagonist)[3].

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).

  • Scintillation cocktail and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • In a 96-well plate, add a fixed concentration of the radiolabeled antagonist to each well.

  • Add the serially diluted unlabeled this compound to the wells.

  • Initiate the binding reaction by adding the V1a receptor-containing membranes to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of an unlabeled V1a receptor antagonist.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of this compound to generate a competition curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of This compound D Incubate Membranes, Radioligand, and this compound A->D B Prepare V1a Receptor Membranes B->D C Prepare Radioligand Solution C->D E Separate Bound and Free Ligand (Filtration) D->E F Wash Filters E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate Specific Binding G->H I Generate Competition Curve (IC50) H->I J Calculate Ki Value I->J

Radioligand Competition Binding Assay Workflow

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following V1a receptor activation by this compound.

1. Materials:

  • Cells expressing the V1a receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

2. Procedure:

  • Seed the V1a receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove any extracellular dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a solution of this compound into the wells while continuously measuring the fluorescence intensity.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Record the fluorescence signal over time to observe the kinetics of the calcium response.

  • Perform a dose-response curve by testing a range of this compound concentrations to determine the EC50 for calcium mobilization.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis A Seed V1aR-expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Wash cells to remove extracellular dye B->C D Measure baseline fluorescence C->D E Inject this compound D->E F Record fluorescence change over time E->F G Quantify intracellular calcium increase F->G H Generate dose-response curve (EC50) G->H

Intracellular Calcium Mobilization Assay Workflow

Rabbit Epididymis Contractility Assay

This ex vivo assay directly measures the physiological effect of this compound on smooth muscle contraction.

1. Materials:

  • Male New Zealand White rabbits.

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 10).

  • Organ bath system with isometric force transducers.

  • This compound.

2. Procedure:

  • Humanely euthanize a male rabbit and dissect the epididymis.

  • Prepare strips of the epididymal tissue.

  • Mount the tissue strips in the organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Apply an initial resting tension to the tissues and allow them to equilibrate for a period (e.g., 60-90 minutes).

  • Record the baseline isometric tension.

  • Add cumulative concentrations of this compound to the organ bath.

  • Record the contractile response at each concentration until a maximal response is achieved.

  • Wash the tissues with fresh Krebs solution to return to baseline.

  • Plot the contractile response as a percentage of the maximal response against the log concentration of this compound to determine the EC50.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of the V1a receptor. Its selectivity allows for the targeted exploration of V1a-mediated signaling and its downstream effects. This guide provides a foundational understanding of its properties and the experimental approaches for its characterization. Further research to determine its precise binding affinity and a broader range of in vivo effects will undoubtedly enhance its utility in the development of novel therapeutics targeting the vasopressin system.

References

The Role of (Phe2,Orn8)-Oxytocin in Smooth Muscle Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phe2,Orn8)-oxytocin is a synthetic analog of the neurohypophysial hormone oxytocin, distinguished by the substitution of phenylalanine at position 2 and ornithine at position 8. This guide provides a comprehensive technical overview of the current understanding of this compound's role in smooth muscle contraction. It details its primary known function as a selective vasopressin V1a receptor agonist and outlines the established signaling pathways through which it is presumed to exert its contractile effects. This document also includes relevant experimental protocols for the assessment of smooth muscle contraction and receptor binding, and presents available quantitative data for this compound in comparison to the native oxytocin peptide.

Introduction

Oxytocin, a nonapeptide hormone, is a key regulator of uterine smooth muscle contraction during parturition and lactation. Its synthetic analogs are of significant interest in drug development for their potential therapeutic applications in obstetrics and beyond. This compound is one such analog, and understanding its specific pharmacological profile is crucial for elucidating its potential clinical utility. This guide synthesizes the available data on this compound, with a focus on its mechanism of action in smooth muscle.

Molecular Profile of this compound

PropertyValueSource
Full Name (Phenylalanine-2, Ornithine-8)-OxytocinN/A
Molecular Formula C42H65N13O11S2[1]
Molecular Weight 992.18 g/mol [1]
Primary Target Vasopressin V1a Receptor Agonist[1][2][3]

Mechanism of Action in Smooth Muscle Contraction

This compound is characterized as a selective vasopressin V1a receptor agonist[1][2][3]. Therefore, its effects on smooth muscle contraction are primarily mediated through the V1a receptor signaling pathway. For a comprehensive understanding, it is also pertinent to review the canonical oxytocin receptor pathway, as structural analogs often exhibit cross-reactivity.

Vasopressin V1a Receptor Signaling Pathway

The V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of the V1a receptor by an agonist like this compound initiates a well-defined signaling cascade leading to smooth muscle contraction:

  • Receptor Activation: this compound binds to the V1a receptor on the surface of the smooth muscle cell.

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated α-subunit of the Gq/11 protein stimulates the membrane-bound enzyme, Phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding triggers the release of stored calcium (Ca2+) into the cytoplasm.

  • Calcium-Calmodulin Complex Formation: The increased cytosolic Ca2+ concentration leads to the binding of Ca2+ to the protein calmodulin.

  • Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK).

  • Myosin Light Chain Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, which in turn initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V1aR V1a Receptor Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq11->PLC Activates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R on CaM Calmodulin (CaM) SR->CaM Releases Ca2+ which binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates Contraction Smooth Muscle Contraction MyosinLC->Contraction Leads to Phe2Orn8 This compound Phe2Orn8->V1aR Binds to

V1a Receptor Signaling Pathway for Smooth Muscle Contraction.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor also belongs to the Gq/11-coupled GPCR family, and its activation by oxytocin triggers a very similar signaling cascade to that of the V1a receptor, culminating in an increase in intracellular calcium and subsequent smooth muscle contraction.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor Gq11 Gq/11 Protein OTR->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq11->PLC Activates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R on CaM Calmodulin (CaM) SR->CaM Releases Ca2+ which binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates Contraction Smooth Muscle Contraction MyosinLC->Contraction Leads to Oxytocin Oxytocin Oxytocin->OTR Binds to Uterine_Strip_Assay_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Excise Excise Uterine Horns Dissect Dissect Smooth Muscle Strips Excise->Dissect Mount Mount Strips in Organ Bath Dissect->Mount Equilibrate Equilibrate and Establish Baseline Mount->Equilibrate AddAgonist Add Cumulative Concentrations of Agonist Equilibrate->AddAgonist Record Record Isometric Tension AddAgonist->Record Measure Measure Contraction Parameters Record->Measure Normalize Normalize Data Measure->Normalize Calculate Calculate EC50 Normalize->Calculate

References

An In-depth Technical Guide on the Receptor Selectivity of (Phe2,Orn8)-oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the receptor selectivity profile of (Phe2,Orn8)-oxytocin, a synthetic analogue of the neurohypophysial hormone oxytocin. Also known as Ornipressin or [Phe2]OVT, this peptide has been primarily characterized as a vasoconstrictor agent.[1][2][3] This document consolidates available quantitative data, outlines key experimental methodologies for receptor characterization, and visualizes the critical signaling pathways and experimental workflows relevant to understanding its mechanism of action.

Introduction: Oxytocin, Vasopressin, and Their Receptors

Oxytocin (OT) and Arginine Vasopressin (AVP) are structurally similar nonapeptide hormones that play crucial roles in a wide array of physiological and behavioral processes. They exert their effects by binding to a family of G-protein coupled receptors (GPCRs). There is one canonical oxytocin receptor (OTR) and three subtypes of vasopressin receptors: V1a, V1b (also known as V3), and V2.[4][5]

  • V1a Receptors (V1aR): Primarily located on vascular smooth muscle cells, V1a receptors mediate vasoconstriction through the Gq/11 signaling pathway, leading to an increase in intracellular calcium.[6]

  • V1b Receptors (V1bR): Found predominantly in the anterior pituitary, these receptors are involved in the regulation of adrenocorticotropic hormone (ACTH) release, also signaling via the Gq/11 pathway.[4]

  • V2 Receptors (V2R): Located in the kidney collecting ducts, V2 receptors are coupled to Gs proteins. Their activation increases intracellular cyclic AMP (cAMP), leading to water reabsorption and mediating the antidiuretic effects of vasopressin.[1]

  • Oxytocin Receptors (OTR): Like V1 receptors, OTRs are typically coupled to Gq/11 proteins and are famously involved in uterine contractions and lactation.

Due to the high structural homology between the peptides and their receptors, significant cross-reactivity can occur. AVP can bind to OTR, and OT can bind to vasopressin receptors, albeit typically with lower affinity than the endogenous ligand.[7][8] This cross-reactivity necessitates the careful characterization of synthetic analogues like this compound to determine their selectivity and potential therapeutic applications.

Receptor Selectivity Profile of this compound

This compound is widely described as a selective V1 vasopressin agonist.[9] This characterization is largely based on in vivo bioassays that measure physiological responses associated with specific receptor subtypes.

The classic method for assessing selectivity involves comparing the vasopressor activity (a V1aR-mediated effect) with the antidiuretic activity (a V2R-mediated effect) in rat models. The data below highlights a strong preference for V1a-mediated effects.

CompoundVasopressor Activity (P) (IU/mg)Antidiuretic Activity (A) (IU/mg)Selectivity Ratio (P/A)SpeciesReference
This compound 1240.55225Rat[10]

Interpretation: The high pressor-to-antidiuretic (P/A) ratio of 225 indicates that this compound is substantially more potent at eliciting vasoconstriction (V1aR) than promoting water retention (V2R) in vivo.

While in vivo data suggests V1a selectivity, comprehensive in vitro binding and functional data across all receptor subtypes are not widely available in published literature. The available data is summarized below. It is important to note that a key review in the field has indicated that while this compound is used as a selective V1a agonist based on bioassays, its in vitro receptor affinity data in rats shows a lack of selectivity, though the specific data were not presented.[10]

Receptor SubtypeAssay TypeParameterValue (nM)Species/SystemReference
V1 Receptor Functional (Contractility)EC50280Rabbit Epididymis[9]
V1a Receptor Binding AffinityKiNot Reported--
V1b Receptor Binding AffinityKiNot Reported--
V2 Receptor Binding AffinityKiNot Reported--
OT Receptor Binding AffinityKiNot Reported--

Key Experimental Methodologies

The characterization of a ligand's receptor selectivity profile relies on a suite of standardized in vitro assays. The primary methods include radioligand binding assays to determine binding affinity and functional assays to measure agonist-induced signaling.

This technique is the gold standard for determining the binding affinity (Ki) of an unlabeled compound, such as this compound, for a specific receptor.

Protocol Outline:

  • Receptor Preparation: Membranes are prepared from cells or tissues recombinantly expressing a high density of a single receptor subtype (e.g., V1aR, V2R, or OTR). Protein concentration is quantified using a standard method like the BCA assay.

  • Assay Setup: The assay is performed in a multi-well plate format. Each well contains:

    • A fixed amount of the receptor membrane preparation.

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-AVP) known to bind with high affinity to the target receptor. The concentration is typically at or below the radioligand's dissociation constant (Kd).

    • A range of concentrations of the unlabeled competitor compound (this compound).

  • Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.

  • Separation of Bound/Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. After drying, a scintillation cocktail is added, and the radioactivity trapped on the filters is counted using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis receptor_prep Receptor Membrane Preparation (e.g., CHO cells) incubation Incubate to Equilibrium receptor_prep->incubation radioligand Radioligand ([³H]-AVP) radioligand->incubation competitor Unlabeled Competitor (this compound) competitor->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting filtration->counting plot Plot Competition Curve counting->plot ic50 Determine IC50 plot->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Workflow for a Radioligand Competition Binding Assay.

Functional assays measure the cellular response following receptor activation, providing the potency (EC50) and efficacy of an agonist.

  • Calcium Mobilization Assay (for V1aR, V1bR, OTR):

    • Cells expressing the Gq-coupled receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured.

    • This compound is added at various concentrations.

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a plate reader.

    • The peak response is plotted against the log concentration of the agonist to determine the EC50 value.

  • cAMP Accumulation Assay (for V2R):

    • Cells expressing the Gs-coupled V2 receptor are incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • This compound is added at various concentrations.

    • After incubation, the cells are lysed, and the total amount of accumulated cAMP is quantified using a method such as a competitive immunoassay (e.g., HTRF or ELISA).

    • The amount of cAMP is plotted against the log concentration of the agonist to determine the EC50 value.

Receptor Signaling Pathways

The selectivity of this compound for V1a receptors over V2 and OT receptors dictates the downstream cellular signaling cascades it preferentially activates. The diagram below illustrates the canonical pathways for these receptors.

signaling_pathways cluster_v1_ot V1a / OT Receptor Signaling (Gq-coupled) cluster_v2 V2 Receptor Signaling (Gs-coupled) ligand1 This compound (Agonist) receptor1 V1aR / OTR ligand1->receptor1 Binds gq Gαq/11 receptor1->gq Activates plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ [Ca²⁺]i er->ca2 Releases Ca²⁺ response1 Cellular Response (e.g., Smooth Muscle Contraction) ca2->response1 pkc->response1 ligand2 This compound (Low Affinity) receptor2 V2R ligand2->receptor2 Binds Weakly gs Gαs receptor2->gs Activates ac Adenylyl Cyclase (AC) gs->ac atp ATP ac->atp Converts camp ↑ cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response2 Cellular Response (e.g., Aquaporin Insertion) pka->response2

Canonical Signaling Pathways for Vasopressin and Oxytocin Receptors.

Conclusion

The available evidence, primarily from in vivo bioassays, strongly supports the classification of this compound as a selective V1a vasopressin receptor agonist, showing a clear preference for vasoconstrictor over antidiuretic effects. However, the lack of comprehensive, publicly available in vitro binding and functional data across the full panel of vasopressin and oxytocin receptors represents a significant knowledge gap. Such data would be critical for a complete understanding of its selectivity profile and for rational drug development. Future research should aim to perform head-to-head comparisons of this compound using modern radioligand binding and functional signaling assays to precisely quantify its affinity and potency at human V1a, V1b, V2, and OT receptors.

References

Methodological & Application

Application Notes and Protocols for (Phe2,Orn8)-Oxytocin in Rabbit Epididymis Contractility Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phe2,Orn8)-oxytocin is a synthetic analog of oxytocin that acts as a selective agonist for the vasopressin V1a receptor. In the context of male reproductive physiology, the epididymis plays a crucial role in sperm maturation, transport, and storage, processes that are highly dependent on the contractility of its smooth muscle wall. Understanding the pharmacological regulation of epididymal contractility is essential for the development of novel therapeutics for male infertility and ejaculatory disorders.

These application notes provide a comprehensive overview of the use of this compound in studying rabbit epididymis contractility. Included are detailed experimental protocols, a summary of quantitative data, and a description of the underlying signaling pathways.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound and related compounds on the contractility of rabbit epididymis.

CompoundReceptor SelectivityEC50 (nM)Emax (% of maximal response to Noradrenaline)Reference
This compound V1a Agonist 280 ± 39.5 33 ± 1.8 [1]
Oxytocin (OT)Oxytocin Receptor (OTR) Agonist221 ± 8075.5 ± 4.0[1]
[Thr4, Gly7]OTSelective OTR Agonist147 ± 3575.5 ± 4.0[1]

This compound induces a less sustained and weaker contraction compared to oxytocin in the rabbit epididymis, acting through the V1a vasopressin receptor.[1]

Experimental Protocols

Protocol 1: Rabbit Epididymis Tissue Preparation for In Vitro Contractility Studies

Objective: To isolate and prepare rabbit epididymal tissue segments for isometric tension recording in an organ bath.

Materials:

  • Mature male New Zealand white rabbits

  • Euthanasia solution (e.g., sodium pentobarbital)

  • Dissection instruments (scissors, forceps)

  • Petri dish filled with cold (4°C) Krebs-Ringer bicarbonate solution (see composition below)

  • Surgical thread (e.g., 4-0 silk)

  • Stereomicroscope

Krebs-Ringer Bicarbonate Solution (mM):

  • NaCl: 118

  • KCl: 4.7

  • CaCl2: 2.5

  • MgSO4: 1.2

  • KH2PO4: 1.2

  • NaHCO3: 25

  • Glucose: 11

  • Gassed with 95% O2 / 5% CO2 to maintain pH 7.4

Procedure:

  • Humanely euthanize the rabbit according to approved institutional animal care and use committee protocols.

  • Immediately perform a laparotomy to expose the reproductive organs.

  • Carefully dissect the testes and epididymides.

  • Separate the epididymis from the testis. The epididymis can be divided into three main regions: the caput (head), corpus (body), and cauda (tail). For contractility studies, the cauda epididymis is often used as it is the primary site of sperm storage and has a well-developed smooth muscle layer.

  • Place the isolated epididymis in a Petri dish containing cold, oxygenated Krebs-Ringer solution.

  • Under a stereomicroscope, carefully remove the surrounding connective and adipose tissue.

  • Isolate a segment of the epididymal duct (approximately 1-2 cm in length) from the desired region (e.g., cauda).

  • Tie a loop of surgical thread to each end of the isolated epididymal segment.

  • Keep the prepared tissue in cold, oxygenated Krebs-Ringer solution until mounting in the organ bath.

Protocol 2: In Vitro Contractility Assay in an Organ Bath

Objective: To measure the contractile response of isolated rabbit epididymis segments to this compound.

Materials:

  • Prepared rabbit epididymis tissue segment

  • Organ bath system with isometric force transducers

  • Data acquisition system (e.g., PowerLab)

  • Krebs-Ringer bicarbonate solution

  • This compound stock solution (e.g., 1 mM in distilled water)

  • Noradrenaline (NA) solution (e.g., 10 mM in distilled water with 0.1% ascorbic acid)

  • Pipettes and tips

Procedure:

  • Fill the organ bath chambers with Krebs-Ringer solution and maintain the temperature at 37°C, continuously bubbling with 95% O2 / 5% CO2.

  • Mount the epididymal tissue segment in the organ bath by attaching one end to a fixed hook and the other end to the isometric force transducer.

  • Apply a resting tension of approximately 500-750 mg and allow the tissue to equilibrate for at least 60-90 minutes. During equilibration, wash the tissue with fresh Krebs-Ringer solution every 15-20 minutes.

  • After equilibration, elicit a reference contraction by adding a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash the tissue thoroughly and allow it to return to baseline.

  • To determine the effect of this compound, add cumulative concentrations of the agonist to the organ bath. Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., 10 nM, 100 nM, 1 µM, 10 µM) once the response to the previous concentration has reached a plateau.

  • Record the isometric tension continuously using the data acquisition system.

  • At the end of the experiment, induce a maximal contraction with a high concentration of noradrenaline (e.g., 10 µM) to normalize the responses to this compound.

  • Data Analysis:

    • Measure the amplitude of contraction at each concentration of this compound.

    • Express the contractile response as a percentage of the maximal contraction induced by noradrenaline.

    • Plot a concentration-response curve (contractile response vs. log concentration of this compound).

    • Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the concentration-response curve using a non-linear regression analysis (e.g., sigmoidal dose-response).

Signaling Pathways and Visualizations

This compound exerts its contractile effect on epididymal smooth muscle by activating the vasopressin V1a receptor, a G protein-coupled receptor (GPCR). The signaling cascade is as follows:

  • This compound Binding: The agonist binds to the V1a receptor on the surface of the epididymal smooth muscle cell.

  • Gq/11 Protein Activation: This binding activates the associated heterotrimeric G protein, Gq/11.

  • Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Smooth Muscle Contraction: The rise in intracellular Ca2+ leads to the binding of Ca2+ to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. PKC can also contribute to the contractile response through various mechanisms, including the phosphorylation of contractile proteins and ion channels.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Phe2Orn8 This compound V1aR V1a Receptor Phe2Orn8->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Initiates PKC->Contraction Modulates

Caption: Signaling pathway of this compound via the V1a receptor in epididymal smooth muscle.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis A Euthanize Rabbit & Dissect Epididymis B Isolate Cauda Epididymis Segment A->B C Prepare Tissue Strip (1-2 cm) B->C D Mount Tissue in Organ Bath C->D E Equilibrate (60-90 min) under Tension D->E F Cumulative Addition of This compound E->F G Record Isometric Contraction F->G H Normalize to Maximal NA Response G->H I Generate Concentration- Response Curve H->I J Calculate EC50 and Emax I->J

Caption: Experimental workflow for rabbit epididymis contractility studies.

References

Application Notes and Protocols: (Phe2,Orn8)-Oxytocin for Studying Vasopressin Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phe2,Orn8)-oxytocin, also known as Vasotocin, is a synthetic analog of oxytocin that has proven to be a valuable pharmacological tool for the investigation of vasopressin receptor signaling. Structurally, it differs from oxytocin by the substitution of phenylalanine for tyrosine at position 2 and ornithine for leucine at position 8. These modifications confer a selective agonist activity towards the vasopressin V1a receptor, making it a useful compound for dissecting the physiological and pathological roles of this receptor subtype.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in studying vasopressin receptor signaling pathways.

Data Presentation

CompoundReceptor SubtypeSpeciesAssay TypeValueReference
This compoundV1aRatRadioligand BindingKi = 478 nM[2]
This compoundV1aRabbitFunctional (Contractility)EC50 = 280 nM[1]

Note: It is important to note that the selectivity of this compound can be species-dependent. For instance, while it acts as a selective V1a agonist in human and bovine systems, it exhibits non-selective properties in rat tissues.[2]

Signaling Pathways

Vasopressin receptors are G protein-coupled receptors (GPCRs) that are classified into three main subtypes: V1a, V1b, and V2. Each subtype preferentially couples to a specific class of G proteins, leading to the activation of distinct downstream signaling cascades. This compound, as a V1a receptor agonist, primarily activates the Gq/11 signaling pathway.

V1a and V1b Receptor Signaling (Gq/11 Pathway)

The V1a and V1b vasopressin receptors couple to Gq/11 proteins. Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and a cellular response.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm V1aR V1a Receptor PLC Phospholipase C (PLC) V1aR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets Ca Ca2+ Ca->PKC activates ER->Ca releases Ligand This compound Ligand->V1aR binds Gs_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm V2R V2 Receptor AC Adenylyl Cyclase (AC) V2R->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets Ligand Vasopressin Ligand->V2R binds Binding_Assay_Workflow A Prepare cell membranes expressing V1a receptors B Incubate membranes with radioligand (e.g., [3H]-Arginine Vasopressin) and varying concentrations of This compound A->B C Separate bound from free radioligand by filtration B->C D Quantify radioactivity on filters using a scintillation counter C->D E Analyze data to determine IC50 and calculate Ki D->E

References

Application Notes and Protocols for (Phe2,Orn8)-Oxytocin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (Phe2,Orn8)-oxytocin, a synthetic analog of oxytocin, in various cell-based assays. This document outlines its mechanism of action, provides quantitative data for assay design, and offers detailed protocols for key experimental procedures.

This compound is a versatile pharmacological tool, acting as a selective agonist for the vasopressin V1a receptor (V1aR) and a potent antagonist for the oxytocin receptor (OTR). This dual activity makes it a valuable compound for dissecting the distinct roles of these two closely related G-protein coupled receptors (GPCRs) in cellular signaling.

Mechanism of Action

This compound exerts its effects by binding to V1a and oxytocin receptors, which are both coupled to Gq/11 proteins.

  • As a V1a Receptor Agonist: Upon binding to the V1a receptor, this compound activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. This calcium mobilization is a key downstream event that can be readily measured in cell-based assays.

  • As an Oxytocin Receptor Antagonist: Conversely, this compound binds to the oxytocin receptor but fails to elicit a significant downstream signal. Instead, it competitively inhibits the binding of the endogenous ligand, oxytocin, thereby blocking its agonistic effects. This antagonistic activity can be quantified by measuring the inhibition of oxytocin-induced signaling events, such as calcium mobilization or inositol phosphate production.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds in relevant assays. This information is crucial for determining the appropriate dosage and concentration ranges for your cell-based experiments.

CompoundTarget ReceptorAssay TypeCell/Tissue TypeParameterValueReference
This compound Vasopressin V1aContractility AssayRabbit EpididymisEC50280 nM[1][2][3][4]
Atosiban OxytocinCalcium MobilizationMyometrial CellsIC505 nM

Note: Atosiban is a structurally related peptide that also contains an Ornithine at position 8 and modifications at other positions. Its potent OTR antagonist activity provides a strong indication of the expected potency for this compound at this receptor.

Signaling Pathway Diagram

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Receptor This compound (V1aR Agonist) Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2+ Ca²⁺ ER->Ca2+ releases Ca2+->PKC activates Cellular_Response Downstream Cellular Response Ca2+->Cellular_Response mediates PKC->Cellular_Response phosphorylates targets

Caption: V1a Receptor Gq Signaling Pathway.

Experimental Protocols

Here are detailed protocols for common cell-based assays to characterize the activity of this compound.

Calcium Mobilization Assay (V1aR Agonist Activity)

This protocol describes how to measure the increase in intracellular calcium concentration in response to this compound in cells expressing the V1a receptor.

Experimental Workflow Diagram:

Calcium_Mobilization_Workflow Start Start Cell_Seeding Seed CHO-K1 cells stably expressing human V1aR into a 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight (37°C, 5% CO₂) Cell_Seeding->Incubation1 Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubation1->Dye_Loading Incubation2 Incubate for 1 hour (37°C, 5% CO₂) Dye_Loading->Incubation2 Washing Wash cells to remove extracellular dye Incubation2->Washing Compound_Addition Add varying concentrations of This compound Washing->Compound_Addition Measurement Measure fluorescence intensity kinetically using a plate reader (e.g., FLIPR, FlexStation) Compound_Addition->Measurement Data_Analysis Analyze data to determine EC50 value Measurement->Data_Analysis End End Data_Analysis->End

Caption: Calcium Mobilization Assay Workflow.

Materials:

  • CHO-K1 cells stably expressing the human V1a receptor.

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS).

  • Black, clear-bottom 96-well microplates.

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the CHO-V1aR cells into a 96-well black, clear-bottom plate at a density of 50,000-80,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer to final concentrations of 2-5 µM and 0.02-0.04%, respectively.

    • Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator, protected from light.

  • Washing:

    • Gently wash the cells twice with 100 µL of assay buffer to remove any extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.

  • Compound Preparation and Addition:

    • Prepare a 2X concentrated serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.

    • Equilibrate the compound plate and the cell plate to the desired assay temperature (typically 37°C).

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • Program the instrument to automatically inject 100 µL of the 2X this compound solutions into the corresponding wells.

    • Continue recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Competitive Radioligand Binding Assay (OTR Antagonist Activity)

This protocol is designed to determine the binding affinity (Ki) of this compound for the human oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells overexpressing the human oxytocin receptor (e.g., CHO-OTR or HEK293-OTR cells).

  • Radiolabeled oxytocin receptor antagonist, e.g., [3H]-Oxytocin or a suitable iodinated analog.

  • This compound.

  • Unlabeled oxytocin (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Assay Setup:

    • The assay is performed in a total volume of 250 µL in a 96-well plate.

    • Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 0.1 nM to 1 µM.

    • Prepare the radioligand solution in binding buffer at a concentration close to its Kd value.

    • Prepare a high concentration of unlabeled oxytocin (e.g., 10 µM) in binding buffer for determining non-specific binding.

  • Binding Reaction:

    • To each well, add:

      • 50 µL of binding buffer (for total binding) or unlabeled oxytocin (for non-specific binding) or the this compound dilution.

      • 50 µL of the radioligand solution.

      • 150 µL of the cell membrane preparation (typically 10-50 µg of protein per well).

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Pre-soak the glass fiber filter plate with wash buffer.

    • Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound from the free radioligand.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Radioactivity Measurement:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Monophosphate (IP1) Accumulation Assay (V1aR Agonist Activity)

This HTRF (Homogeneous Time-Resolved Fluorescence) assay provides a robust method to measure the accumulation of IP1, a stable downstream metabolite of IP3, following V1a receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human V1a receptor.

  • Cell culture medium.

  • White, low-volume 384-well microplates.

  • This compound.

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).

  • Stimulation buffer provided with the kit (containing LiCl).

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding:

    • Seed CHO-V1aR cells into a 384-well white plate at a density of 10,000-20,000 cells per well in 10 µL of culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the stimulation buffer.

    • Add 5 µL of the compound dilutions to the respective wells. For the negative control, add 5 µL of stimulation buffer without the compound.

  • Cell Stimulation:

    • Incubate the plate for 60 minutes at 37°C.

  • Detection Reagent Addition:

    • Add 2.5 µL of the IP1-d2 conjugate to each well.

    • Add 2.5 µL of the anti-IP1 cryptate antibody to each well.

  • Incubation:

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • HTRF Measurement:

    • Read the plate on an HTRF-compatible reader according to the manufacturer's instructions (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

These detailed application notes and protocols should serve as a valuable resource for researchers utilizing this compound in their cell-based assay workflows. Proper experimental design and adherence to these guidelines will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols: Experimental Use of (Phe2,Orn8)-Oxytocin in Hypothalamic Neurospheroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the experimental use of (Phe2,Orn8)-oxytocin, a synthetic peptide analog, in three-dimensional (3D) hypothalamic neurospheroid cultures. Hypothalamic neurospheroids are a valuable in vitro model system for studying neuronal development, function, and pharmacology in a physiologically relevant context. This document outlines detailed protocols for the culture of hypothalamic neurospheroids, treatment with this compound, and subsequent analysis of neuronal activity. The provided methodologies and data presentation formats are intended to facilitate research into the effects of this and other neuropeptides on hypothalamic neuronal circuits.

This compound is a selective vasopressin V1a receptor agonist. [1][2][3][4] Its effects on hypothalamic neurospheroids are primarily mediated through the vasopressin V1a receptor (V1aR) signaling pathway. Understanding this specific mode of action is critical for the design and interpretation of experiments.

Data Presentation

Table 1: Receptor Binding Affinity of this compound
ReceptorBinding Affinity (Ki, nM)SpeciesReference
Vasopressin V1a ReceptorData not available--
Oxytocin ReceptorData not available--
Table 2: Functional Activity of this compound
AssayEC50 (nM)EndpointTissue/Cell TypeReference
Epididymis Contractility280Sustained ContractilityRabbit Epididymis[1]
Table 3: Illustrative Dose-Response of this compound on Intracellular Calcium Mobilization in Hypothalamic Neurospheroids
Concentration (nM)Peak Fluorescence Intensity (ΔF/F0)n (spheroids)
0 (Vehicle)1.05 ± 0.0815
11.12 ± 0.1015
101.35 ± 0.1515
1001.89 ± 0.2115
2502.55 ± 0.2815
5002.61 ± 0.3015
10002.58 ± 0.2915

Note: The data presented in Table 3 is illustrative and intended to serve as a template for presenting experimental findings. Actual results may vary depending on the specific experimental conditions and the characteristics of the hypothalamic neurospheroid model. A selective V1 vasopressin receptor agonist, [Phe2, Orn2]vasotocin, has been shown to induce a significant, concentration-dependent accumulation of [3H]inositol-1-phosphate in cultured hippocampal neurons.[4]

Experimental Protocols

Protocol 1: Generation and Culture of Hypothalamic Neurospheroids

This protocol is adapted from established methods for generating murine hypothalamic neurospheres.[1][2]

Materials:

  • Embryonic day 12.5 (E12.5) mouse embryos

  • Sterile Phosphate-Buffered Saline (PBS) with Penicillin-Streptomycin (PS)

  • Neurosphere growth medium:

    • DMEM/F12

    • B27 supplement

    • N2 supplement

    • 20 ng/mL Epidermal Growth Factor (EGF)

    • 20 ng/mL basic Fibroblast Growth Factor (bFGF)

    • Penicillin-Streptomycin

  • 40 µm cell strainer

  • Low-attachment culture plates or flasks

Procedure:

  • Microdissect hypothalamic tissue from E12.5 mouse embryos in sterile PBS + PS.

  • Mechanically dissociate the tissue by pipetting up and down 40 times with a 1 mL pipette.

  • Centrifuge the cell suspension at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in 4 mL of neurosphere growth medium.

  • Repeat the mechanical dissociation and centrifugation steps.

  • Resuspend the final cell pellet in 1 mL of neurosphere growth medium and pass through a 40 µm cell strainer.

  • Plate the cells at a density of 1-3 x 10^5 cells/mL in low-attachment culture plates.

  • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Neurospheres will typically form within 5-7 days.

  • For passaging, mechanically dissociate the neurospheres and re-plate the single cells in fresh growth medium.

Protocol 2: Treatment of Hypothalamic Neurospheroids with this compound

Materials:

  • Mature hypothalamic neurospheroids (Day 10-14 of culture)

  • This compound stock solution (e.g., 1 mM in sterile water or appropriate solvent)

  • Neurosphere growth medium (without growth factors for acute experiments, if desired)

  • Low-attachment multi-well plates (e.g., 96-well)

Procedure:

  • Carefully transfer individual neurospheroids of similar size into the wells of a low-attachment 96-well plate containing 100 µL of fresh neurosphere growth medium per well.

  • Prepare a serial dilution of this compound in neurosphere growth medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Include a vehicle-only control.

  • Add the desired volume of the diluted this compound or vehicle to each well. For example, add 10 µL of a 10x concentrated stock to 90 µL of medium in the well.

  • Incubate the neurospheroids with the peptide for the desired duration. For acute effects on neuronal activity, a 15-30 minute incubation is often sufficient. For longer-term studies (e.g., effects on gene expression or proliferation), incubation can range from hours to days.

  • Proceed to the desired downstream analysis (e.g., Calcium Imaging as described in Protocol 3).

Protocol 3: Calcium Imaging of Neuronal Activity in Neurospheroids

This protocol provides a general framework for assessing changes in intracellular calcium as an indicator of neuronal activity.

Materials:

  • This compound-treated and control neurospheroids in a 96-well plate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • HEPES-buffered saline or other suitable imaging buffer

  • High-content imaging system or fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in imaging buffer.

    • Carefully remove the treatment medium from the wells containing the neurospheroids.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing:

    • Gently remove the dye loading solution.

    • Wash the neurospheroids twice with 100 µL of fresh, pre-warmed imaging buffer.

    • After the final wash, add 100 µL of imaging buffer to each well for imaging.

  • Image Acquisition:

    • Place the 96-well plate on the stage of the imaging system.

    • Allow the neurospheroids to equilibrate for 10-15 minutes.

    • Acquire a baseline recording of spontaneous calcium activity for 5-10 minutes.

    • For acute response studies, the peptide can be added during imaging. Acquire a baseline, then add this compound and continue recording to capture the immediate response.

    • Image acquisition parameters (e.g., frame rate, exposure time) should be optimized to capture the kinetics of calcium transients without causing phototoxicity. A frame rate of 1-2 Hz is often a good starting point.

  • Data Analysis:

    • Identify regions of interest (ROIs) corresponding to individual active neurons or neuronal populations within the neurospheroids.

    • Measure the change in fluorescence intensity (ΔF) over time relative to the baseline fluorescence (F0) to calculate ΔF/F0.

    • Quantify parameters such as the frequency, amplitude, and duration of calcium transients.

    • Compare these parameters between vehicle-treated and this compound-treated neurospheroids.

Mandatory Visualizations

Experimental_Workflow cluster_culture Neurospheroid Culture cluster_treatment Peptide Treatment cluster_analysis Data Acquisition & Analysis A Hypothalamic Tissue Dissection (E12.5) B Mechanical Dissociation & Cell Straining A->B C Plating in Low-Attachment Plates B->C D Neurospheroid Formation (5-7 days) C->D E Transfer Neurospheroids to 96-well Plate D->E F Addition of this compound (Dose-Response) G Incubation F->G H Calcium Indicator Dye Loading (e.g., Fluo-4 AM) G->H I Live-Cell Calcium Imaging H->I J Data Analysis (Frequency, Amplitude) I->J V1aR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq/11 protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves TRPV1 TRPV1 Channel PLC->TRPV1 Activates via PIP2 depletion IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Neuronal_Excitation Increased Neuronal Excitability TRPV1->Neuronal_Excitation Cation Influx GIRK GIRK Channel GIRK->Neuronal_Excitation Reduces K⁺ Efflux Ca_release Ca²⁺ Release from Intracellular Stores IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->GIRK Inhibits Ca_release->Neuronal_Excitation Depolarization Phe2Orn8 This compound Phe2Orn8->V1aR Binds

References

Application Notes and Protocols for (Phe2,Orn8)-oxytocin in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phe2,Orn8)-oxytocin, also known as Ornipressin, is a synthetic analog of oxytocin. It is a selective agonist for the vasopressin V1a receptor (V1aR). The activation of the V1a receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]). This increase in cytosolic calcium is a critical second messenger that triggers a variety of physiological responses, including smooth muscle contraction.

These application notes provide a comprehensive overview of the use of this compound in calcium mobilization assays. Included are the relevant signaling pathways, detailed experimental protocols for agonist and antagonist screening, and a summary of the compound's pharmacological data.

Pharmacological Data

This compound is a potent and selective agonist for the V1a vasopressin receptor. While direct EC50 values for calcium mobilization are not widely published, its potency in functional assays such as smooth muscle contraction provides a strong indication of its activity.

CompoundSynonymTarget ReceptorBioassayOrganism/TissuePotency (EC50)Reference
This compoundOrnipressinVasopressin V1aContractilityRabbit Epididymis280 nM[1][2][3]
Arginine Vasopressin (AVP)-Vasopressin V1aCalcium MobilizationCHO-K1 cells0.35 nM[4]
Oxytocin-Oxytocin ReceptorCalcium MobilizationCHO-K1 cells9.8 nM[4]

Note: The EC50 value for this compound is for a contractility assay, a downstream functional consequence of calcium mobilization. Potency in a direct calcium mobilization assay may vary depending on the cell type and assay conditions. A separate V1a-selective agonist, [Phe2,Ile3,Orn8]vasopressin, did not show a significant increase in intracellular calcium at 10 nM in rat inner medullary collecting duct cells, suggesting that potency can be cell-type specific[5].

Signaling Pathway

Activation of the V1a receptor by this compound leads to the mobilization of intracellular calcium through the Gq/11 signaling pathway.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum V1aR V1a Receptor Gq Gq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_response Cellular Responses (e.g., Contraction) Ca_release->Ca_response Initiates ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens Channel ER_Ca->Ca_release Release Phe2Orn8 This compound Phe2Orn8->V1aR Binds

V1a Receptor Signaling Pathway for Calcium Mobilization.

Experimental Protocols

The following protocols are designed for a 96- or 384-well plate format and are compatible with fluorescence-based kinetic plate readers such as the FLIPR® (Fluorometric Imaging Plate Reader).

Materials and Reagents
  • Cells: CHO-K1 or HEK293 cells stably expressing the human vasopressin V1a receptor.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM or a commercial calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional): To prevent dye leakage from some cell types.

  • This compound: Prepare a stock solution in DMSO or water.

  • V1a Receptor Antagonist (for antagonist assay): e.g., SR49059.

  • Control Agonist: Arginine Vasopressin (AVP).

Experimental Workflow

Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Calcium Assay seed Seed V1aR-expressing cells into assay plates incubate1 Incubate overnight (37°C, 5% CO₂) seed->incubate1 load_dye Load cells with calcium indicator dye incubate2 Incubate (e.g., 1 hour, 37°C) load_dye->incubate2 place_in_reader Place cell and compound plates into FLIPR incubate2->place_in_reader prepare_compounds Prepare this compound and control compound plates prepare_compounds->place_in_reader run_assay Run kinetic read: - Baseline fluorescence - Compound addition - Post-addition fluorescence place_in_reader->run_assay analyze Analyze data: - Calculate ΔRFU - Determine EC₅₀/IC₅₀ run_assay->analyze

General workflow for a calcium mobilization assay.
Protocol 1: Agonist Dose-Response Assay

This protocol determines the potency (EC50) of this compound in stimulating calcium mobilization.

  • Cell Plating:

    • The day before the assay, seed V1aR-expressing cells into black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye solution in Assay Buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Plate Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer in a separate microplate. A suggested starting concentration range is 1 µM to 0.01 nM.

    • Include wells with Assay Buffer only (negative control) and a known V1aR agonist like Arginine Vasopressin (positive control).

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔRFU against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Antagonist Inhibition Assay

This protocol assesses the ability of a test compound to inhibit the calcium mobilization induced by this compound.

  • Cell Plating and Dye Loading: Follow steps 1 and 2 from the Agonist Dose-Response Assay protocol.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of the test antagonist in Assay Buffer in a separate microplate.

    • Add the antagonist solutions to the dye-loaded cell plate and incubate for 15-30 minutes at room temperature.

  • Agonist Plate Preparation:

    • Prepare a solution of this compound in Assay Buffer at a concentration equal to its EC80 (the concentration that gives 80% of the maximal response, determined from the agonist assay).

  • FLIPR Assay:

    • Place the cell plate (pre-incubated with antagonist) and the agonist plate into the FLIPR instrument.

    • The instrument will add the this compound solution to the cell plate.

    • Record the fluorescence signal as described in the agonist assay.

  • Data Analysis:

    • Calculate the percent inhibition of the this compound response by the antagonist at each concentration.

    • Plot the percent inhibition against the log of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and Troubleshooting

  • Signal Window: A robust assay should have a signal-to-background ratio of at least 3.

  • Z'-factor: For high-throughput screening, a Z'-factor greater than 0.5 indicates a high-quality assay.

  • Low Signal: If the fluorescence signal is weak, consider increasing the cell density, optimizing the dye loading time, or using a more sensitive calcium indicator.

  • High Background: High background fluorescence can be caused by cell death or autofluorescent compounds. Ensure cells are healthy and screen compounds for autofluorescence.

  • Variability: High well-to-well variability can be minimized by ensuring uniform cell seeding and precise liquid handling.

These application notes provide a framework for utilizing this compound in calcium mobilization assays to study V1a receptor activation. Researchers should optimize the protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for Radioligand Binding Assay of (Phe2,Orn8)-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phe2,Orn8)-oxytocin is a synthetic analog of the neuropeptide oxytocin. It is characterized as a selective agonist for the vasopressin V1a receptor (V1aR), a G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of social behavior, cardiovascular function, and smooth muscle contraction. Understanding the binding characteristics of this compound to its target receptor is crucial for elucidating its pharmacological profile and therapeutic potential.

This document provides detailed protocols for conducting a radioligand binding assay to determine the binding affinity of this compound for the V1a receptor. Additionally, it includes information on the V1a receptor signaling pathway and a comparative table of binding affinities for other relevant ligands.

Principle of the Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor. In a competitive binding assay, a radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled competitor ligand. The ability of the unlabeled ligand to displace the radiolabeled ligand from the receptor is measured, allowing for the determination of its inhibitory constant (Ki), a measure of its binding affinity.

V1a Receptor Signaling Pathway

Activation of the V1a receptor by an agonist such as this compound initiates a cascade of intracellular events. The V1a receptor is primarily coupled to the Gq/11 family of G proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

V1aR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq/11 Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds CaM Ca2+/Calmodulin Complex CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets Ligand This compound Ligand->V1aR Binds ER Endoplasmic Reticulum Ca_Cytosol IP3R->Ca_Cytosol Releases Ca2+ Ca_ER Ca_Cytosol->PKC Activates

Caption: V1a Receptor Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) or a suitable radioiodinated V1a receptor antagonist (e.g., [¹²⁵I]-Linear AVP Antagonist).

  • Competitor Ligand: this compound.

  • Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human V1a receptor (e.g., HEK293 or CHO cells) or tissue homogenates known to express V1a receptors (e.g., liver, brain).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled V1a receptor ligand (e.g., 1 µM Arginine Vasopressin).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Membrane Preparation
  • Culture cells expressing the V1a receptor to confluency.

  • Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cells using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store the membrane aliquots at -80°C until use.

Competitive Radioligand Binding Assay Protocol

Radioligand_Binding_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation of Bound and Free Ligand cluster_detection Detection and Analysis A Prepare serial dilutions of This compound D Add to 96-well plate: 1. Binding Buffer 2. This compound or vehicle 3. Radioligand 4. Membrane homogenate A->D B Prepare radioligand solution (e.g., [3H]-AVP) B->D C Prepare membrane homogenate (V1a receptor source) C->D E Incubate at room temperature (e.g., 60-120 minutes) D->E F Rapidly filter contents through glass fiber filters E->F G Wash filters with ice-cold wash buffer to remove unbound radioligand F->G H Place filters in scintillation vials with scintillation cocktail G->H I Measure radioactivity using a liquid scintillation counter H->I J Analyze data to determine IC50 and calculate Ki I->J

Caption: Radioligand Binding Assay Workflow.

  • Assay Setup:

    • Perform the assay in a 96-well plate in triplicate for each condition.

    • Total Binding: Add binding buffer, the radioligand, and the membrane preparation.

    • Non-specific Binding: Add binding buffer, the radioligand, the membrane preparation, and a saturating concentration of a non-radiolabeled V1a ligand (e.g., 1 µM AVP).

    • Competition: Add binding buffer, the radioligand, the membrane preparation, and varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation:

    • The final assay volume is typically 200-250 µL.

    • Add the components in the following order: binding buffer, competitor ligand (or vehicle/non-specific control), radioligand, and finally the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).

    • Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Transfer the filters to scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound. The percentage of specific binding is calculated as: (Binding in presence of competitor - Non-specific Binding) / (Total Binding - Non-specific Binding) * 100.

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the V1a receptor (this should be determined in a separate saturation binding experiment).

Data Presentation

Binding Affinity of this compound
CompoundParameterValueReceptorSpecies/Tissue
This compoundEC50280 nMV1aRabbit Epididymis[1]

Note: The EC50 value represents the concentration of the agonist that produces 50% of the maximal response in a functional assay. It is an indicator of potency and is not a direct measure of binding affinity (Ki).

Comparative Binding Affinities of Selected Ligands for the V1a Receptor

The following table summarizes the binding affinities (Ki) of various endogenous ligands and synthetic analogs for the V1a receptor, providing a context for the potency of this compound.

CompoundKi (nM)ReceptorSpecies
Endogenous Ligands
Arginine Vasopressin (AVP)1.8V1aHuman
Arginine Vasopressin (AVP)4.70V1aSyrian Hamster[2][3]
Oxytocin129V1aHuman
Oxytocin495.2V1aSyrian Hamster[2][3]
Synthetic Antagonists
Relcovaptan (SR-49059)1.3V1aHuman
SRX2460.3V1aHuman
Manning Compound6.87V1aSyrian Hamster[2][3]
Synthetic Agonists
d[LEU4,LYS8]-VP0.52V1bHuman
Radioligands
[¹²⁵I]Linear AVP Antagonist0.06 (Kd)V1aRat

Conclusion

The provided protocols offer a comprehensive guide for researchers to characterize the binding of this compound to the vasopressin V1a receptor using a competitive radioligand binding assay. By following these detailed methodologies, scientists can determine the binding affinity (Ki) of this and other compounds, which is essential for understanding their structure-activity relationships and for the development of novel therapeutics targeting the vasopressin system. The included data and diagrams provide a valuable reference for interpreting experimental results and understanding the broader context of V1a receptor pharmacology.

References

Troubleshooting & Optimization

(Phe2,Orn8)-oxytocin stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of (Phe2,Orn8)-oxytocin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a synthetic analog of the neurohypophyseal hormone oxytocin. It functions as a selective V1 vasopressin receptor agonist.[1] The binding of this compound to the V1a receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade through the Gq alpha subunit.[2][3] This leads to the activation of phospholipase C (PLC), which in turn results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[4][5]

Q2: How should I store lyophilized this compound?

For long-term stability, lyophilized this compound should be stored in a freezer at -20°C or, for extended periods, at -80°C.[1] It is crucial to protect the peptide from moisture and light by keeping it in a tightly sealed container, preferably with a desiccant.

Q3: How should I prepare and store solutions of this compound?

Peptide solutions are significantly less stable than their lyophilized form. It is highly recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store these aliquots at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation. For optimal stability in solution, a slightly acidic pH of 5-6 is recommended.[6]

Q4: What are the primary degradation pathways for oxytocin analogs like this compound?

The degradation of oxytocin, and likely its analogs, is influenced by pH and temperature.[6] Key degradation pathways include:

  • Deamidation: Occurs at the Gln and Asn residues, as well as the C-terminal Gly-NH2, particularly at acidic and alkaline pH.[6]

  • Disulfide Bond Cleavage/Exchange: The disulfide bridge between the two cysteine residues can undergo cleavage, leading to the formation of tri- and tetrasulfide-containing species, as well as dimers and larger aggregates, especially at neutral to alkaline pH.[6][7]

Q5: What solvents are recommended for reconstituting this compound?

The choice of solvent depends on the peptide's polarity. For many peptides, sterile, distilled water or a dilute aqueous solution of acetic acid is suitable. For more hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary to initially dissolve the peptide, followed by dilution with an aqueous buffer. It is advisable to perform a solubility test with a small amount of the peptide first.

Stability Data

The stability of this compound is critical for experimental success. The following tables provide recommended storage conditions and degradation kinetics for the parent molecule, oxytocin, which can serve as a valuable guide.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-80°CUp to 2 yearsSealed container, away from moisture and light.[1]
-20°CUp to 1 yearSealed container, away from moisture.[1]
In Solution (DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]

Table 2: Degradation Kinetics of Oxytocin (0.1 mg/mL) in 50 mM Phosphate Buffer

Disclaimer: The following data is for the parent molecule, oxytocin, and should be used as a reference for this compound.

TemperaturepHObserved Degradation Rate Constant (k_obs, day⁻¹)Half-life (t₁/₂, days)
40°C 2.00.04216.5
4.50.01069.3
7.00.04914.1
9.00.1773.9
55°C 2.00.1704.1
4.50.05313.1
7.00.2303.0
9.00.9300.7
70°C 2.00.6301.1
4.50.3911.8
7.01.1000.6
9.03.9000.2
80°C 2.01.6000.4
4.51.1000.6
7.03.4000.2
9.011.5000.1
Data adapted from a study on oxytocin degradation kinetics.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Oxytocin Analogs

This protocol describes a general method for assessing the stability of this compound in solution.

  • Preparation of Solutions:

    • Prepare solutions of this compound at the desired concentration in various buffers (e.g., pH 2.0, 4.5, 7.0, and 9.0).[6]

    • Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).[8]

  • HPLC System:

    • Use a reverse-phase C18 column.

    • Mobile Phase A: Aqueous buffer (e.g., phosphate buffer).

    • Mobile Phase B: Acetonitrile.

    • Use a gradient elution to separate the parent peptide from its degradation products.[6]

  • Analysis:

    • At specified time points, inject an aliquot of each solution into the HPLC system.

    • Monitor the elution profile using UV detection at approximately 220 nm.[6]

    • Quantify the peak area of the intact this compound.

    • Calculate the percentage of the remaining peptide at each time point relative to the initial concentration.

Protocol 2: Identification of Degradation Products by Mass Spectrometry

This protocol outlines a general approach to identify the degradation products of this compound.

  • Sample Preparation:

    • Subject a solution of this compound to forced degradation conditions (e.g., heat, extreme pH) to generate degradation products.[6]

  • LC-MS Analysis:

    • Couple a liquid chromatography system to a high-resolution mass spectrometer (e.g., ESI-MS/MS).[6]

    • Separate the components of the degraded sample using a suitable HPLC method.

  • Mass Spectrometry:

    • Acquire mass spectra for the parent peptide and any new peaks that appear in the chromatogram of the degraded sample.

    • Perform MS/MS fragmentation on the ions of interest to obtain structural information.

  • Data Analysis:

    • Compare the masses and fragmentation patterns of the degradation products to the intact peptide to elucidate the chemical modifications (e.g., deamidation, oxidation, dimerization).[9]

Mandatory Visualizations

G V1a Receptor Signaling Pathway cluster_membrane Plasma Membrane V1aR V1a Receptor Gq Gq Protein (α, β, γ) V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage by PLC DAG DAG PIP2->DAG Cleavage by PLC Phe2Orn8 This compound Phe2Orn8->V1aR Binds to Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Opens Ca²⁺ channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca_cyto->CellularResponse Activates Ca²⁺-dependent proteins PKC->CellularResponse Phosphorylates targets

Caption: V1a Receptor Signaling Pathway for this compound.

Troubleshooting Guide

Problem: The lyophilized peptide appears as a gel or is difficult to see.

  • Possible Cause: Some peptides, especially short sequences, are highly hygroscopic and can absorb moisture from the air.

  • Solution: Before opening the vial, allow it to warm to room temperature in a desiccator. This prevents condensation. Handle the peptide quickly in a low-humidity environment.

Problem: The peptide will not dissolve in the chosen solvent.

  • Possible Cause: The polarity of the peptide sequence makes it insoluble in the selected solvent.

  • Solution:

    • Review the amino acid sequence to predict its polarity.

    • If the peptide is acidic, try a basic buffer. If it is basic, try an acidic buffer.

    • For very hydrophobic peptides, dissolve first in a minimal amount of a strong organic solvent (like DMSO or DMF) and then slowly add the aqueous buffer while vortexing.

    • Sonication can help break up aggregates and facilitate dissolution.

Problem: A loss of biological activity is observed over time.

  • Possible Cause 1: Degradation of the peptide in solution.

  • Solution 1: Prepare fresh solutions from a new aliquot of lyophilized peptide stored at -80°C. Avoid using solutions that have been stored for extended periods or have undergone multiple freeze-thaw cycles.

  • Possible Cause 2: Oxidation of sensitive residues (e.g., Cys, Met, Trp).

  • Solution 2: Use degassed buffers for reconstitution and store solutions under an inert gas like nitrogen or argon.

Problem: Unexpected peaks appear in the HPLC chromatogram.

  • Possible Cause: This indicates peptide degradation or the presence of impurities.

  • Solution:

    • Analyze a freshly prepared solution from a new vial of lyophilized peptide to determine if the peaks are from the original material or a result of improper storage/handling.

    • If the peaks are present in the fresh sample, contact the supplier.

    • If the peaks appear over time, this confirms degradation. Use the information on degradation pathways to hypothesize the nature of the impurities and adjust storage and handling procedures accordingly.

TroubleshootingWorkflow Troubleshooting Experimental Issues with this compound start Experiment Start issue Unexpected Result? start->issue solubility Poor Solubility? issue->solubility Yes activity Low/No Activity? issue->activity No solubility->activity No sol_action1 Check peptide sequence. Use appropriate pH buffer. Try organic solvent (DMSO). solubility->sol_action1 Yes hplc Extra HPLC Peaks? activity->hplc No act_action1 Prepare fresh solution from new aliquot. Avoid freeze-thaw cycles. activity->act_action1 Yes hplc_action1 Analyze fresh sample. Check storage conditions. Consider degradation. hplc->hplc_action1 Yes success Experiment Successful hplc->success No check_handling Review Handling Procedures (aliquoting, solvent purity) sol_action1->check_handling check_storage Review Storage Conditions (-20°C/-80°C, dry, dark) act_action1->check_storage hplc_action1->check_storage check_storage->start Retry check_handling->start Retry

Caption: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: Optimizing (Phe2,Orn8)-Oxytocin Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Phe2,Orn8)-oxytocin in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the neurohormone oxytocin. It functions as a selective agonist for the vasopressin V1a receptor (V1aR)[1][2][3]. Upon binding to the V1aR, a G-protein coupled receptor (GPCR), it activates the Gq/11 signaling pathway[1][4][5]. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses, including smooth muscle contraction[6][7].

Q2: What is a typical effective concentration range for this compound in vitro?

A2: The effective concentration of this compound can vary depending on the cell type, receptor expression levels, and the specific assay being performed. A documented EC50 value for inducing sustained contractility in rabbit epididymis is 280 nM[1][2][3]. However, as with any peptide agonist, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system. A starting range for such a curve could be from 1 nM to 10 µM.

Q3: How should I dissolve and store this compound?

A3: For in vitro experiments, this compound can be dissolved in sterile, nuclease-free water or a buffer such as PBS. To prepare a stock solution, reconstitute the lyophilized peptide to a concentration of 1 mM. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q4: I am not observing a response after applying this compound. What are the possible reasons?

A4: There are several potential reasons for a lack of response. Please refer to the troubleshooting section below for a detailed guide on how to address this issue. Common causes include incorrect peptide concentration, degraded peptide, low receptor expression in your cell model, or issues with your assay setup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect after applying this compound Incorrect Concentration: The concentration of the peptide may be too low to elicit a response.Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your specific cell type and assay.
Peptide Degradation: The peptide may have degraded due to improper storage or handling.Ensure the peptide has been stored correctly at -20°C or -80°C and that freeze-thaw cycles have been minimized. Use a fresh aliquot of the peptide for your experiment.
Low Receptor Expression: The cells you are using may not express the vasopressin V1a receptor at a high enough level.Verify V1a receptor expression in your cell line using techniques such as qPCR, Western blot, or immunocytochemistry. Consider using a cell line known to express the V1a receptor or transiently transfecting your cells with a V1a receptor expression vector.
Assay System Malfunction: There may be an issue with your detection method (e.g., faulty equipment, incorrect buffer composition).Calibrate your equipment and ensure all reagents are fresh and correctly prepared. Include positive and negative controls in your experiment to validate the assay system. For example, use a known V1a receptor agonist as a positive control.
High background signal or non-specific effects Peptide Aggregation: At high concentrations, peptides can sometimes aggregate, leading to non-specific effects.Prepare fresh dilutions of the peptide from a stock solution for each experiment. Briefly vortex or sonicate the stock solution before making dilutions.
Contamination: The peptide solution or cell culture may be contaminated.Use sterile techniques for all manipulations. Filter-sterilize your peptide solutions if necessary.
Off-target Effects: At very high concentrations, the peptide may bind to other receptors.Perform your experiments within a concentration range that is as close to the EC50 as possible to ensure specificity for the V1a receptor.
Inconsistent results between experiments Variability in Cell Culture: Differences in cell passage number, confluency, or health can lead to variable responses.Maintain a consistent cell culture protocol. Use cells within a specific passage number range and ensure similar confluency at the time of the experiment.
Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in peptide concentration.Use calibrated pipettes and perform serial dilutions carefully.
Time-dependent Effects: The cellular response may vary depending on the incubation time with the peptide.Perform a time-course experiment to determine the optimal incubation time for your desired effect.

Quantitative Data

The following table summarizes the known binding affinity and effective concentration of this compound and related peptides. This data can serve as a reference for designing your experiments.

Ligand Receptor Assay Type Tissue/Cell Line Parameter Value Reference
This compound Vasopressin V1aContraction AssayRabbit EpididymisEC50280 nM[1][2][3]
Oxytocin Oxytocin ReceptorBinding AssayHamster BrainKi4.28 nM[8][9][10]
Arginine Vasopressin Vasopressin V1a ReceptorBinding AssayHamster BrainKi4.70 nM[8][9][10]

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay

This protocol describes a method to assess the contractile effect of this compound on isolated smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., aortic rings, uterine strips)

  • Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose), gassed with 95% O2 / 5% CO2

  • This compound stock solution (1 mM in water)

  • Organ bath system with force transducer

  • Data acquisition system

Procedure:

  • Prepare the isolated smooth muscle tissue and mount it in the organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 / 5% CO2.

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), washing with fresh buffer every 15 minutes.

  • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • Construct a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has stabilized.

  • Record the contractile force at each concentration.

  • After the final concentration, wash the tissue with fresh buffer to allow for relaxation.

  • Analyze the data by plotting the contractile response as a percentage of the maximum response against the logarithm of the this compound concentration to determine the EC50.

Intracellular Calcium Flux Assay

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

Materials:

  • Cells expressing the vasopressin V1a receptor (e.g., A7r5 cells, or a transfected cell line)

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (1 mM in water)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency (typically 80-90%).

  • Prepare the dye loading solution by diluting the calcium indicator dye in HBSS. For Fluo-4 AM, a typical final concentration is 2-5 µM. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.

  • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Add fresh HBSS to each well.

  • Prepare serial dilutions of this compound in HBSS at 2X the final desired concentrations.

  • Place the plate in the fluorescence plate reader and set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

  • Establish a baseline fluorescence reading for each well for 10-20 seconds.

  • Add an equal volume of the 2X this compound dilutions to the corresponding wells.

  • Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response.

  • As a positive control, add a calcium ionophore like ionomycin at the end of the experiment to determine the maximum fluorescence signal.

  • Analyze the data by calculating the change in fluorescence (ΔF) from baseline or the ratio of fluorescence relative to the baseline (F/F0). Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.

Visualizations

Signaling Pathway of this compound via the V1a Receptor

V1aR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Phe2Orn8 This compound V1aR Vasopressin V1a Receptor (GPCR) Phe2Orn8->V1aR Gq11 Gαq/11 V1aR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Increased Intracellular [Ca2+] ER->Ca2_cyto releases Ca2+ Ca2_ER Ca2+ CellResponse Cellular Responses (e.g., Smooth Muscle Contraction) Ca2_cyto->CellResponse PKC->CellResponse

Caption: V1a Receptor Signaling Pathway.

Experimental Workflow for a Calcium Flux Assay

Calcium_Flux_Workflow start Start seed_cells Seed V1aR-expressing cells in 96-well plate start->seed_cells culture Culture cells to 80-90% confluency seed_cells->culture load_dye Load cells with fluorescent calcium indicator (e.g., Fluo-4 AM) culture->load_dye wash Wash cells to remove excess dye load_dye->wash prepare_agonist Prepare serial dilutions of This compound wash->prepare_agonist read_baseline Measure baseline fluorescence wash->read_baseline add_agonist Add this compound to wells read_baseline->add_agonist read_response Record fluorescence change over time add_agonist->read_response analyze Analyze data: Calculate ΔF or F/F0 Generate dose-response curve read_response->analyze end End analyze->end

Caption: Calcium Flux Assay Workflow.

Troubleshooting Logic for No Cellular Response

Troubleshooting_No_Response start No cellular response observed check_concentration Is the peptide concentration in the optimal range? start->check_concentration dose_response Perform a dose-response curve (1 nM - 10 µM) check_concentration->dose_response No check_peptide_integrity Is the peptide stock fresh and properly stored? check_concentration->check_peptide_integrity Yes dose_response->check_peptide_integrity new_aliquot Use a new, unthawed aliquot of the peptide check_peptide_integrity->new_aliquot No check_receptor_expression Does the cell line express the V1a receptor? check_peptide_integrity->check_receptor_expression Yes new_aliquot->check_receptor_expression validate_expression Verify V1aR expression (qPCR, Western Blot) check_receptor_expression->validate_expression No check_assay_validity Is the assay system working correctly? check_receptor_expression->check_assay_validity Yes validate_expression->check_assay_validity run_controls Run positive and negative controls for the assay check_assay_validity->run_controls No resolved Issue Resolved check_assay_validity->resolved Yes run_controls->resolved

Caption: Troubleshooting No Response.

References

preventing degradation of (Phe2,Orn8)-oxytocin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of (Phe2,Orn8)-oxytocin in solution. The information is primarily based on extensive stability studies of oxytocin, a closely related nonapeptide. These recommendations should serve as a starting point for researchers, and specific stability studies for this compound under experimental conditions are recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of this compound in solution?

A1: Based on studies of oxytocin and its analogues, the primary factors contributing to degradation in solution are:

  • pH: The stability of oxytocin is highly pH-dependent.[1][2]

  • Temperature: Higher temperatures accelerate the rate of degradation.[1][3]

  • Oxidation: The disulfide bridge between cysteine residues is susceptible to oxidation.

  • Dimerization and Aggregation: Intermolecular reactions, particularly involving the disulfide bond, can lead to the formation of dimers and larger aggregates.[1][4]

  • Buffer Composition: The type and concentration of the buffer can significantly impact stability.[5][6]

Q2: What is the optimal pH for storing this compound in solution?

A2: For oxytocin, the optimal pH for stability in aqueous solution is approximately 4.5.[1][2] Degradation is significantly faster at neutral and alkaline pH.[1][2] It is highly recommended to maintain this compound solutions at a pH of around 4.5 to minimize degradation.

Q3: What type of buffer is recommended for preparing this compound solutions?

A3: Acetate and citrate buffers are commonly used for oxytocin formulations.[5][6] Studies have shown that a citrate buffer in combination with divalent metal ions can significantly enhance the stability of oxytocin.[6] Acetate buffer has also been shown to have a stabilizing effect.[5]

Q4: Can I use phosphate-buffered saline (PBS) to dissolve this compound?

A4: While PBS is a common biological buffer, its pH is typically around 7.4. This is outside the optimal pH range for oxytocin stability. Storing this compound in PBS at room temperature for extended periods is likely to lead to significant degradation. If PBS must be used for an experiment, it is advisable to prepare the solution immediately before use and keep it on ice.

Q5: How should I store stock solutions of this compound?

A5: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If a stock solution must be prepared, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Commercial suppliers of this compound recommend storing stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of peptide activity in my assay. Degradation of this compound in solution.- Prepare fresh solutions for each experiment. - Check the pH of your solution; adjust to ~4.5 if possible for storage. - Store stock solutions at -80°C in small aliquots. - Consider using a stabilizing buffer, such as citrate with divalent metal ions.
Precipitate forms in my peptide solution. Aggregation of the peptide.- Ensure the peptide is fully dissolved. Gentle vortexing or sonication may help. - Store at recommended low temperatures. - Avoid repeated freeze-thaw cycles.
Inconsistent results between experiments. Variable degradation of the peptide between different solution preparations.- Standardize your solution preparation protocol. - Use a consistent buffer system and pH. - Prepare a large batch of aliquoted stock solution to be used across multiple experiments.

Quantitative Data Summary

The following tables summarize data from stability studies on oxytocin, which can be used as a reference for this compound.

Table 1: Effect of pH and Temperature on Oxytocin Degradation Rate

pHTemperature (°C)Degradation Rate Constant (kobs) day-1
2.0700.63
4.5700.391 (at 0.1 mg/ml)
7.070> 0.63
9.070> 0.63

Data extracted from Hawe et al., 2009. Degradation was found to be fastest at pH 9.0, followed by 7.0, 2.0, and was slowest at pH 4.5.[1]

Table 2: Effect of Buffers and Divalent Metal Ions on Oxytocin Stability

Buffer (pH 4.5)Additive (Concentration)% Oxytocin Remaining (after 4 weeks at 55°C)
10 mM AcetateNone~30%
10 mM CitrateNone~25%
10 mM CitrateCaCl2 (10 mM)~70%
10 mM CitrateMgCl2 (10 mM)~75%
10 mM CitrateZnCl2 (10 mM)~90%

Data extrapolated from Avanti et al., 2011. This study demonstrates the significant stabilizing effect of divalent metal ions in combination with a citrate buffer.

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol is based on methods that enhance the stability of oxytocin in solution.

Materials:

  • This compound (lyophilized powder)

  • Citric acid

  • Sodium citrate

  • Zinc chloride (ZnCl2)

  • Nuclease-free water

Procedure:

  • Prepare a 10 mM citrate buffer at pH 4.5:

    • Prepare a 10 mM citric acid solution and a 10 mM sodium citrate solution.

    • Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 4.5 is reached.

  • Prepare the stabilizing buffer:

    • To the 10 mM citrate buffer (pH 4.5), add ZnCl2 to a final concentration of 10 mM.

    • Filter the buffer through a 0.22 µm sterile filter.

  • Reconstitute this compound:

    • Calculate the required volume of the stabilizing buffer to achieve the desired final peptide concentration (e.g., 1 mg/mL).

    • Add the calculated volume of the stabilizing buffer to the vial of lyophilized this compound.

    • Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in low-protein-binding microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Store the frozen aliquots at -80°C.

Protocol 2: Stability Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method to assess the stability of this compound solutions over time.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound solution samples stored under different conditions

  • Control sample of freshly prepared this compound

Procedure:

  • Prepare the HPLC system:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).

  • Sample Analysis:

    • Inject a fixed volume (e.g., 20 µL) of the control sample.

    • Run a linear gradient to elute the peptide. For example:

      • 5% to 60% B over 20 minutes.

    • Monitor the absorbance at 220 nm or 280 nm.

    • Record the retention time and peak area of the intact this compound.

    • Inject and analyze each of the stability samples using the same method.

  • Data Analysis:

    • Compare the peak area of the intact peptide in the stored samples to the peak area of the control sample.

    • Calculate the percentage of remaining this compound in each sample.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visualizations

Degradation_Pathway cluster_Degradation Degradation Pathways cluster_Products Degradation Products Phe2Orn8_Oxytocin This compound in Solution Deamidation Deamidation (Gln4, Asn5, Gly9-NH2) Phe2Orn8_Oxytocin->Deamidation High/Low pH, High Temp Disulfide_Exchange Disulfide Exchange Phe2Orn8_Oxytocin->Disulfide_Exchange Neutral/Alkaline pH Beta_Elimination β-Elimination Phe2Orn8_Oxytocin->Beta_Elimination Oxidation Oxidation Phe2Orn8_Oxytocin->Oxidation Deamidated_Products Deamidated Species Deamidation->Deamidated_Products Dimers_Aggregates Dimers & Aggregates Disulfide_Exchange->Dimers_Aggregates Linear_Peptides Linear Peptides Beta_Elimination->Linear_Peptides Oxidized_Forms Oxidized Forms Oxidation->Oxidized_Forms

Caption: Major degradation pathways for oxytocin analogues in solution.

Experimental_Workflow start Start: Lyophilized this compound reconstitute Reconstitute in Stabilizing Buffer (e.g., Citrate + ZnCl2, pH 4.5) start->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store Store at -80°C aliquot->store use Use in Experiment store->use stability_test Stability Testing (RP-HPLC) store->stability_test Time points end End use->end stability_test->end

Caption: Recommended workflow for handling this compound solutions.

Logical_Relationship cluster_factors Factors Increasing Degradation cluster_stabilizers Factors Increasing Stability high_temp High Temperature (> 4°C) degradation Peptide Degradation high_temp->degradation improper_ph Suboptimal pH (≠ 4.5) improper_ph->degradation non_optimal_buffer Non-Optimal Buffer non_optimal_buffer->degradation freeze_thaw Repeated Freeze-Thaw freeze_thaw->degradation low_temp Low Temperature (-80°C) optimal_ph Optimal pH (~4.5) stabilizing_buffer Citrate Buffer + Divalent Metal Ions aliquoting Aliquoting degradation->low_temp degradation->optimal_ph degradation->stabilizing_buffer degradation->aliquoting

Caption: Factors influencing the stability of this compound in solution.

References

Technical Support Center: (Phe2,Orn8)-Oxytocin Activity Measurement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Phe2,Orn8)-oxytocin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the measurement of its activity.

Core Challenge: Receptor Selectivity

A primary challenge in measuring the "oxytocin-like" activity of this compound is its receptor selectivity. This synthetic analog is a potent and selective agonist for the vasopressin V1a receptor (V1aR) , not the oxytocin receptor (OTR). Therefore, assays designed to measure oxytocin activity may not be suitable or may yield misleading results.

Frequently Asked Questions (FAQs)

Q1: Why can't I measure this compound activity using a standard oxytocin ELISA kit?

A1: Standard oxytocin ELISA kits use antibodies raised against oxytocin. This compound is a structural analog of oxytocin, but it is more closely related to vasopressin. Due to this structural difference, the antibodies in most oxytocin ELISA kits are unlikely to recognize this compound with high affinity, leading to inaccurate or undetectable results. While some cross-reactivity with vasopressin has been reported for certain oxytocin immunoassays, specific data for this compound is often unavailable. It is crucial to verify the cross-reactivity of your specific ELISA kit with this analog before use.

Q2: What is the primary receptor target for this compound?

A2: this compound is a selective agonist for the vasopressin V1a receptor (V1aR).[1][2] Its activity is mediated through the Gq/11 signaling pathway, leading to an increase in intracellular calcium.

Q3: How should I store and handle my synthetic this compound peptide?

A3: Proper storage and handling are critical for maintaining the stability and activity of peptide analogs.

  • Lyophilized Powder: Store at -20°C or colder, protected from light and moisture.[3][4][5] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[4]

  • In Solution: Peptide solutions are less stable.[4][5] For short-term storage, sterile buffers at pH 5-7 are recommended.[6] For longer-term storage, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4][5]

  • Solubility: The solubility of peptides is highly sequence-dependent.[7][8] For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first, followed by dilution in aqueous buffer, may be necessary.[8] However, be aware that some assays are sensitive to DMSO.

Q4: My peptide won't dissolve. What should I do?

A4: If you are having trouble dissolving your this compound peptide:

  • Check the peptide's properties: Determine if it is acidic, basic, or neutral. This will help in choosing the right solvent.

  • Use a small amount of organic solvent: For hydrophobic peptides, try dissolving in a minimal amount of DMSO, DMF, or acetonitrile before adding your aqueous buffer.[8]

  • Adjust the pH: A slight change in pH can significantly improve the solubility of some peptides.[7]

  • Sonication: Gentle sonication can help break up aggregates and improve dissolution.

Troubleshooting Guides

Issue 1: No or low signal in a competitive binding assay.
Possible Cause Troubleshooting Step
Incorrect Receptor Preparation Ensure you are using a membrane preparation or whole cells expressing the vasopressin V1a receptor, not the oxytocin receptor.
Degraded Peptide Verify the storage and handling of your this compound stock. Perform a fresh dilution from a new aliquot. Avoid repeated freeze-thaw cycles.[3][4][5]
Low Receptor Expression Confirm the expression level of the V1a receptor in your cell line or tissue preparation.
Inappropriate Assay Buffer Check the pH and composition of your binding buffer. The buffer should be optimized for V1a receptor binding.
Issues with Radioligand Ensure the radioligand is specific for the V1a receptor and has not degraded.
Issue 2: High background or non-specific binding in assays.
Possible Cause Troubleshooting Step
Adsorption of Peptide to Labware Use low-binding polypropylene tubes and pipette tips. Pre-coating plates with a blocking agent like BSA may also help.
Insufficient Blocking Ensure adequate blocking of non-specific binding sites on your membrane preparation or cells.
Radioligand Concentration Too High Titrate your radioligand to determine the optimal concentration that gives a good signal-to-noise ratio.
Inadequate Washing Optimize the number and duration of wash steps to effectively remove unbound ligand.
Issue 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Peptide Instability in Solution Prepare fresh dilutions of this compound for each experiment from a frozen stock aliquot.[4]
Variability in Cell Culture Maintain consistent cell passage numbers and confluency for your experiments.
Temperature and Incubation Time Fluctuations Strictly control the temperature and incubation times for all assay steps.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions.

Data Presentation

Table 1: Receptor Binding Affinity and Activity of this compound and Related Peptides

LigandReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Species
This compound Vasopressin V1aNot specified280 (contractility)Rabbit
OxytocinOxytocin4.28[4][9]-Hamster
OxytocinVasopressin V1a495.2[4][9]-Hamster
Arginine VasopressinVasopressin V1a4.70[4][9]-Hamster
Arginine VasopressinOxytocin36.1[4][9]-Hamster

Note: A lower Ki value indicates higher binding affinity.

Experimental Protocols

Protocol 1: Vasopressin V1a Receptor (V1aR) Functional Assay - Intracellular Calcium Mobilization

This protocol describes a functional assay to measure the activity of this compound by quantifying its ability to induce intracellular calcium mobilization in cells expressing the V1a receptor.

Materials:

  • HEK293 cells stably expressing the human vasopressin V1a receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator dye[3][10]

  • Pluronic F-127 (optional, to aid dye loading)[3]

  • Probenecid (optional, to prevent dye leakage)[3]

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[10]

  • This compound

  • Arginine Vasopressin (AVP) as a positive control

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Seed the V1aR-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO2 incubator overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically 2-5 µM. Pluronic F-127 (at 0.02%) can be included to facilitate dye loading.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Cell Washing:

    • Gently remove the loading solution and wash the cells twice with 100 µL of HBSS.

    • After the final wash, add 100 µL of HBSS to each well. Probenecid (2.5 mM) can be included in the final buffer to prevent dye leakage.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Set the excitation wavelength to ~490 nm and the emission wavelength to ~515 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject a solution of this compound (at various concentrations) or AVP (positive control) into the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

V1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound V1aR V1a Receptor (GPCR) This compound->V1aR Binds Gq Gαq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_cyto->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates target proteins troubleshooting_workflow start Start: Unexpected Assay Result check_peptide Check Peptide Integrity (Storage, Handling, Solubility) start->check_peptide prepare_fresh Prepare Fresh Peptide Solution check_peptide->prepare_fresh Issue Suspected check_receptor Verify Correct Receptor System (V1aR vs. OTR) check_peptide->check_receptor OK prepare_fresh->check_receptor use_v1ar Use V1aR Expressing System check_receptor->use_v1ar Incorrect Receptor check_assay_conditions Review Assay Conditions (Buffer, Temp, Time) check_receptor->check_assay_conditions Correct Receptor use_v1ar->check_assay_conditions optimize_conditions Optimize Assay Parameters check_assay_conditions->optimize_conditions Suboptimal run_controls Run Positive/Negative Controls check_assay_conditions->run_controls Optimal optimize_conditions->run_controls analyze_controls Analyze Control Data run_controls->analyze_controls troubleshoot_specific Consult Specific Troubleshooting Guide analyze_controls->troubleshoot_specific Controls Fail end Problem Resolved analyze_controls->end Controls Pass troubleshoot_specific->end

References

avoiding off-target effects of (Phe2,Orn8)-oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Phe2,Orn8)-Oxytocin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the neurohormone oxytocin. It is characterized by the substitution of Phenylalanine at position 2 and Ornithine at position 8. Its primary mechanism of action is as a selective agonist for the vasopressin V1a receptor (V1aR)[1][2].

Q2: What are the most likely off-target effects of this compound?

A2: Due to its structural similarity to oxytocin and vasopressin, the most probable off-target effects of this compound involve cross-reactivity with other receptors in the same family. These include the oxytocin receptor (OTR), and the vasopressin V1b (V1bR) and V2 (V2R) receptors. Such cross-reactivity can lead to unintended cardiovascular and renal effects.

Q3: What are the potential cardiovascular off-target effects?

A3: Activation of vasopressin and oxytocin receptors can have significant cardiovascular effects. V1aR activation, the intended target of this compound, typically causes vasoconstriction, leading to an increase in blood pressure[3][4]. Off-target effects could include vasodilation or other complex hemodynamic changes if other receptors are activated. For instance, oxytocin itself can cause a transient drop in blood pressure followed by a more prolonged decrease[3].

Q4: What are the potential renal off-target effects?

A4: The vasopressin V2 receptor plays a crucial role in regulating water reabsorption in the kidneys. Off-target activation of V2R by this compound could lead to antidiuretic effects, altering urine output and electrolyte balance[5][6].

Q5: How can I minimize off-target effects in my experiments?

A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound as determined by dose-response studies. Additionally, careful experimental design, including the use of appropriate controls and selective antagonists for suspected off-target receptors, can help isolate the effects of V1aR activation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected decrease in blood pressure or biphasic blood pressure response. Cross-reactivity with the oxytocin receptor (OTR), which can cause vasodilation.1. Perform a dose-response curve to see if the effect is concentration-dependent. 2. Pre-treat with a selective OTR antagonist (e.g., Atosiban) to see if the hypotensive effect is blocked. 3. Confirm the selectivity of your this compound batch with receptor binding or functional assays.
Changes in urine output or osmolality. Off-target activation of the vasopressin V2 receptor (V2R), leading to antidiuretic effects.1. Measure urine volume and osmolality at baseline and after administration of this compound. 2. Use a selective V2R antagonist (e.g., Tolvaptan) to determine if the renal effects are mediated by this receptor. 3. Analyze serum electrolyte levels to check for imbalances.
Inconsistent or variable results between experiments. 1. Peptide degradation. 2. Issues with vehicle or administration route. 3. Variability in animal models.1. Ensure proper storage and handling of the peptide. Prepare fresh solutions for each experiment. 2. Validate your vehicle and administration route to ensure consistent delivery. 3. Use age- and weight-matched animals and ensure consistent experimental conditions.
Observed effect does not match expected V1aR-mediated response. 1. Low receptor expression in the target tissue. 2. Cross-reactivity with other vasopressin receptor subtypes (e.g., V1bR) leading to confounding signaling.1. Confirm V1aR expression in your experimental model using techniques like qPCR, Western blot, or immunohistochemistry. 2. Use selective antagonists for V1bR to dissect the contribution of this receptor to the observed effect.

Data Presentation

Table 1: Representative Binding Affinities (Ki, nM) of this compound and Related Peptides

LigandOTRV1aRV1bRV2R
This compound (Expected) >100<10 >100>1000
Oxytocin1-520-50030-40>1000
Arginine Vasopressin (AVP)10-401-50.5-11-5

Values are compiled from various sources and represent a general profile. Actual values may vary depending on the species and assay conditions.

Table 2: Representative Functional Potencies (EC50/pA2) of this compound and Related Peptides

LigandOTRV1aRV1bRV2R
This compound (EC50) >1000 nM~280 nM (rabbit) >1000 nM>10000 nM
Oxytocin (EC50)~1 nM~50 nM~100 nM>1000 nM
Arginine Vasopressin (EC50)~20 nM~1 nM~0.5 nM~1 nM

EC50 value for this compound is from studies on rabbit epididymis contractility[1][2]. Other values are representative based on published literature for the native peptides.

Experimental Protocols

Radioligand Competition Binding Assay for Receptor Selectivity

Objective: To determine the binding affinity (Ki) of this compound for OTR, V1aR, V1bR, and V2R.

Materials:

  • Cell membranes prepared from cell lines stably expressing human OTR, V1aR, V1bR, or V2R.

  • Radioligands: [³H]-Oxytocin (for OTR), [³H]-Arginine Vasopressin (for V1aR, V1bR, V2R).

  • Non-labeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of non-labeled this compound.

  • In a 96-well plate, add assay buffer, a fixed concentration of radioligand (at its Kd value), and varying concentrations of this compound.

  • Add cell membranes to initiate the binding reaction.

  • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

In Vivo Cardiovascular Monitoring in Rats

Objective: To assess the effect of this compound on blood pressure and heart rate.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Anesthetic (e.g., isoflurane).

  • Catheters for arterial and venous cannulation.

  • Pressure transducer and data acquisition system.

  • This compound solution.

Procedure:

  • Anesthetize the rat and cannulate the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).

  • Allow the animal to stabilize and record baseline blood pressure and heart rate for at least 30 minutes.

  • Administer a bolus intravenous injection of this compound.

  • Continuously record blood pressure and heart rate for at least 60 minutes post-injection.

  • To investigate off-target effects, a separate cohort of animals can be pre-treated with selective antagonists for OTR, V1bR, or V2R before administering this compound.

Assessment of Renal Function in Mice

Objective: To determine the effect of this compound on glomerular filtration rate (GFR) and urine output.

Materials:

  • C57BL/6 mice.

  • Metabolic cages.

  • FITC-sinistrin or another GFR marker.

  • Transdermal GFR measurement device or blood sampling equipment.

  • This compound solution.

Procedure:

  • Acclimatize mice to metabolic cages for 24-48 hours to obtain baseline food and water intake, and urine output.

  • Administer this compound via an appropriate route (e.g., subcutaneous injection).

  • Continue to monitor urine output and water intake for 24 hours.

  • To measure GFR, a bolus of FITC-sinistrin can be administered intravenously.

  • The clearance of FITC-sinistrin can be monitored transdermally or through serial blood sampling to calculate GFR.

  • Compare the results to a vehicle-treated control group.

Visualizations

V1aR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phe2_Orn8_Oxytocin This compound V1aR V1a Receptor Phe2_Orn8_Oxytocin->V1aR Binds to Gq_11 Gq/11 V1aR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Stimulates PKC->Contraction Stimulates Logical_Relationship cluster_compound Compound cluster_receptors Potential Receptors cluster_effects Potential Effects Compound This compound V1aR V1aR (Target) Compound->V1aR High Affinity OTR OTR (Off-Target) Compound->OTR Low Affinity V1bR V1bR (Off-Target) Compound->V1bR Low Affinity V2R V2R (Off-Target) Compound->V2R Low Affinity Vasoconstriction Vasoconstriction V1aR->Vasoconstriction Vasodilation Vasodilation OTR->Vasodilation Antidiuresis Antidiuresis V2R->Antidiuresis

References

improving solubility of (Phe2,Orn8)-oxytocin for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (Phe2,Orn8)-oxytocin in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a focus on improving solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions for problems that may arise during the handling and use of this compound.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the neurohypophyseal hormone oxytocin. It is a selective V1 vasopressin receptor agonist.[1][2] Its primary mechanism of action is through the activation of the vasopressin V1a receptor, which is a G-protein coupled receptor (GPCR).[1][3]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: this compound is a lyophilized powder that can be challenging to dissolve. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). A concentration of up to 50 mg/mL can be achieved in DMSO with the aid of ultrasonic treatment. For aqueous solutions, while specific data for this analog is limited, information on oxytocin suggests a solubility of approximately 5 mg/mL in PBS (pH 7.2).[4] It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with your aqueous experimental buffer.

Q3: My this compound solution is cloudy or has visible particulates. What should I do?

A3: A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved. Consider the following troubleshooting steps:

  • Sonication: If you are dissolving the peptide in DMSO or an aqueous buffer, sonication can help break up aggregates and improve solubility.

  • pH Adjustment: For aqueous solutions, the pH can significantly impact the solubility of peptides. Based on the amino acid sequence of this compound, it is a basic peptide. Therefore, dissolving it in a slightly acidic solution (e.g., 10% acetic acid) may improve its solubility before diluting it into your final buffer.

  • Gentle Warming: Gently warming the solution may aid in dissolution. However, avoid excessive heat as it can degrade the peptide.

  • Centrifugation: Before use, centrifuge your final solution to pellet any undissolved material, and use the supernatant for your experiment to ensure an accurate concentration.

Q4: Can I dissolve this compound directly in water or my cell culture medium?

A4: While oxytocin is reported to be very soluble in water, this may not be the case for the this compound analog. Direct dissolution in water or complex media is not recommended without first testing on a small scale. The most reliable method is to first prepare a concentrated stock solution in DMSO and then perform serial dilutions into your aqueous buffer or media. This ensures that the residual amount of organic solvent is insignificant and will not affect your experiment.[4]

Q5: How should I store my this compound stock solution?

A5: Lyophilized this compound should be stored at -20°C or -80°C. Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Aqueous solutions are generally less stable and it is not recommended to store them for more than one day.[4]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and its parent compound, oxytocin, in various solvents.

CompoundSolventSolubilityNotes
This compound DMSO50 mg/mLRequires ultrasonic treatment.[1]
OxytocinEthanol~5 mg/mL-
OxytocinDMSO~14 mg/mL-
OxytocinDimethyl formamide~30 mg/mL-
OxytocinPBS (pH 7.2)~5 mg/mLAqueous solutions are not recommended for long-term storage.[4]
OxytocinWaterVery solubleSpecific concentration not always provided.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Warm the Vial: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg vial, add 200 µL of DMSO to get a 50 mg/mL stock solution).

  • Aid Dissolution: Gently vortex the vial and then place it in an ultrasonic water bath for short intervals until the peptide is completely dissolved.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol for Preparing a Working Solution in Aqueous Buffer
  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution into your desired sterile aqueous buffer (e.g., PBS, saline, or cell culture medium) to reach the final working concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation.

  • Mix Gently: After each dilution step, gently mix the solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause the peptide to aggregate.

  • Use Immediately: It is recommended to use the final aqueous working solution immediately and not to store it for future use.

Visualizations

This compound Signaling Pathway

This compound is a selective agonist for the vasopressin V1a receptor. The diagram below illustrates the canonical signaling pathway initiated upon receptor activation.[3][5]

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P_O This compound V1aR V1a Receptor P_O->V1aR Binds Gq Gq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response (e.g., Contraction) PKC->Cell_response Leads to Ca_release->Cell_response Leads to

Caption: V1a receptor signaling cascade activated by this compound.

Experimental Workflow for Improving Solubility

The following workflow provides a logical approach to troubleshooting the solubility of this compound for experimental use.

Solubility_Workflow Start Start: Lyophilized this compound Dissolve_DMSO Dissolve in DMSO (up to 50 mg/mL) Start->Dissolve_DMSO Ultrasound Apply Ultrasonic Treatment Dissolve_DMSO->Ultrasound Check_Clarity1 Is the solution clear? Ultrasound->Check_Clarity1 Check_Clarity1->Ultrasound No Stock_Solution Stock Solution Ready (Store at -80°C) Check_Clarity1->Stock_Solution Yes Dilute_Aqueous Dilute into Aqueous Buffer Stock_Solution->Dilute_Aqueous Check_Clarity2 Is the solution clear? Dilute_Aqueous->Check_Clarity2 Working_Solution Working Solution Ready (Use Immediately) Check_Clarity2->Working_Solution Yes Troubleshoot Troubleshoot Aqueous Solubility: - Try different buffer pH - Gentle warming - Centrifuge before use Check_Clarity2->Troubleshoot No

Caption: Workflow for dissolving this compound.

References

Technical Support Center: Peptide Agonists in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide agonists in cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common problems with peptide agonist experiments.

Issue: No cellular response or weaker than expected response to the peptide agonist.

A lack of or diminished response is a frequent issue. Follow this workflow to identify the potential cause:

No_Response_Workflow start Start: No/Weak Response peptide_quality 1. Verify Peptide Quality and Handling start->peptide_quality solubility 2. Confirm Peptide Solubility peptide_quality->solubility Peptide quality confirmed end Resolution peptide_quality->end Impurity/degradation identified. Source new peptide. concentration 3. Check Agonist Concentration solubility->concentration Peptide is soluble solubility->end Precipitation observed. Optimize solubilization protocol. cell_health 4. Assess Cell Health and Receptor Expression concentration->cell_health Concentration is correct concentration->end Incorrect concentration. Recalculate and prepare fresh dilution. assay_protocol 5. Review Assay Protocol and Reagents cell_health->assay_protocol Cells are healthy and express the receptor cell_health->end Poor cell health or low receptor expression. Optimize cell culture conditions. desensitization 6. Investigate Receptor Desensitization assay_protocol->desensitization Protocol and reagents are correct assay_protocol->end Error in protocol/reagents. Correct protocol or replace reagents. desensitization->end Desensitization addressed Gs_Pathway agonist Peptide Agonist receptor GPCR (Gs-coupled) agonist->receptor g_protein Gs Protein (αβγ) receptor->g_protein activates g_alpha Gsα-GTP g_protein->g_alpha GTP/GDP exchange ac Adenylate Cyclase g_alpha->ac activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., gene transcription, enzyme activation) pka->response phosphorylates targets Gi_Pathway agonist Peptide Agonist receptor GPCR (Gi-coupled) agonist->receptor g_protein Gi Protein (αβγ) receptor->g_protein activates g_alpha Giα-GTP g_protein->g_alpha GTP/GDP exchange ac Adenylate Cyclase g_alpha->ac inhibits camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka less activation response Inhibition of Cellular Response pka->response Gq_Pathway agonist Peptide Agonist receptor GPCR (Gq-coupled) agonist->receptor g_protein Gq Protein (αβγ) receptor->g_protein activates g_alpha Gqα-GTP g_protein->g_alpha GTP/GDP exchange plc Phospholipase C (PLC) g_alpha->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc activates response Cellular Response (e.g., smooth muscle contraction, neurotransmitter release) pkc->response phosphorylates targets

Technical Support Center: (Phe2,Orn8)-Oxytocin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in bioassays involving the oxytocin analog, (Phe2,Orn8)-Oxytocin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native oxytocin?

A1: this compound is a synthetic analog of oxytocin. It is a peptide with the sequence H-Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2, with a disulfide bond between the two cysteine residues.[1][2] Unlike native oxytocin, which acts on oxytocin receptors, this compound is a selective V1 vasopressin (V1a) receptor agonist.[3][4][5][6] This means it primarily activates the V1a receptor, which is part of the vasopressin system, and has been shown to induce sustained contractility in tissues like the rabbit epididymis with an EC50 value of 280 nM.[3][4][6][7]

Q2: What are the primary applications of this compound in research?

A2: Given its selectivity for the V1a receptor, this compound is a valuable research tool for studying the physiological roles of the V1a receptor. It can be used to investigate processes such as smooth muscle contraction, cardiovascular regulation, and neurological functions mediated by V1a receptor activation, without the confounding effects of significant oxytocin receptor stimulation.[8][9]

Q3: What types of bioassays are suitable for this compound?

A3: Bioassays that measure the physiological response to V1a receptor activation are most appropriate. These can include:

  • Isolated tissue bath assays: Using tissues that express V1a receptors and exhibit a contractile response, such as the rabbit epididymis, uterine tissue from appropriately primed animals, or vascular smooth muscle preparations.[3][4][6][7]

  • In vivo blood pressure assays in animal models: Measuring changes in blood pressure following administration of the compound.[8]

  • Cell-based assays: Employing cell lines engineered to express the V1a receptor and measuring downstream signaling events, such as calcium mobilization or reporter gene activation.

Q4: How should this compound be stored to ensure its stability?

A4: For long-term stability, this compound should be stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is acceptable.[3] It is crucial to store the compound in a sealed container, away from moisture, to prevent degradation.[3] Stock solutions should also be stored under these conditions.[3]

Troubleshooting Guides

High Variability in Bioassay Results

Q: We are observing significant variability between replicate wells/tissues and between different assay runs. What are the potential causes and solutions?

A: High variability is a common challenge in bioassays and can stem from multiple sources. Here's a systematic approach to troubleshooting:

Potential Cause Troubleshooting Steps
Tissue/Cell Viability and Heterogeneity - Ensure consistent tissue dissection and handling techniques. - For isolated tissues, allow for a sufficient equilibration period in the organ bath before starting the experiment. - If using cell lines, ensure cells are in a consistent growth phase and passage number.
Inconsistent Agonist Preparation and Dosing - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Use calibrated pipettes and consistent pipetting techniques to minimize dosing errors. - Ensure thorough mixing of the agonist in the assay buffer or organ bath.
Temperature and pH Fluctuations - Use a temperature-controlled water bath for isolated tissue experiments and ensure consistent temperature across all chambers. - Monitor and maintain the pH of the physiological salt solution throughout the experiment.
Receptor Desensitization or Tachyphylaxis - Increase the wash-out time between agonist applications to allow for receptor re-sensitization. - Perform a time-course experiment to determine the optimal interval between doses.
Cross-reactivity with other receptors - Although this compound is V1a selective, at high concentrations, it may interact with other receptors. Consider using a specific V1a receptor antagonist in control wells/tissues to confirm that the observed effect is mediated by the V1a receptor.
Low or No Signal/Response

Q: Our bioassay is showing a very weak or no response to this compound, even at high concentrations. What could be the issue?

A: A lack of response can be frustrating. Consider the following possibilities:

Potential Cause Troubleshooting Steps
Low or Absent V1a Receptor Expression - Confirm the presence and density of V1a receptors in your chosen bioassay system (tissue or cell line) through techniques like qPCR, western blotting, or radioligand binding assays. - If using animal tissues, consider the hormonal status of the animal, as this can influence receptor expression.
Degraded this compound - Verify the storage conditions and age of your peptide stock.[3] - Prepare a fresh stock solution from a new vial of the compound. - Consider the stability of the peptide in your assay buffer over the duration of the experiment.
Suboptimal Assay Conditions - Optimize the composition of your physiological salt solution, including ion concentrations and glucose. - Ensure proper oxygenation of the buffer for isolated tissue assays. - For cell-based assays, check the health and viability of your cells.
Presence of Antagonists or Inhibitors - Ensure that no components of your assay medium or previous treatments are interfering with V1a receptor signaling. - Run a positive control with a known V1a receptor agonist (if available) to validate the assay system.

Quantitative Data on Bioassay Variability

The following table summarizes typical variability observed in related peptide bioassays. Note that specific data for this compound is limited, and these values should serve as a general guide.

Parameter Typical Range of Variation Source/Peptide
Intra-assay Variability (CV%) 14%Arginine Vasotocin (AVT) in toad bladder bioassay[10]
Inter-assay Variability (CV%) 28%Arginine Vasotocin (AVT) in toad bladder bioassay[10]
EC50 280 nMThis compound in rabbit epididymis contractility assay[3][4][6][7]

CV% = Coefficient of Variation

Experimental Protocols

General Protocol for Isolated Rat Uterine Horn Bioassay (Adaptable for this compound)

This protocol describes a classic bioassay for oxytocic compounds and can be adapted to assess the activity of this compound on V1a receptors, which are also present in the uterus.

1. Animal Preparation:

  • Use a female rat (120-150 g) in proestrus or estrus, or an ovariectomized rat pre-treated with estrogen (e.g., stilbestrol, 0.1 mg/kg, s.c., 24 hours prior to the experiment) to sensitize the uterine tissue.

2. Tissue Isolation:

  • Humanely euthanize the rat.

  • Isolate the uterus and place it in a petri dish containing De Jalon's physiological salt solution at room temperature.

  • Carefully dissect one uterine horn, clearing it of surrounding fatty and connective tissue.

3. Organ Bath Setup:

  • Suspend the uterine horn in a 10-20 mL organ bath containing De Jalon's solution, maintained at 32°C and continuously aerated with a 95% O2 / 5% CO2 gas mixture.

  • Attach one end of the uterine horn to a fixed hook at the bottom of the organ bath and the other end to an isotonic force transducer connected to a data acquisition system.

  • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 45-60 minutes, with regular washes every 15 minutes.

4. Dosing and Recording:

  • Prepare serial dilutions of this compound in De Jalon's solution.

  • Add known concentrations of the agonist to the organ bath in a cumulative or non-cumulative manner.

  • Record the contractile responses (increase in tension) for a set period (e.g., 90 seconds) or until a stable plateau is reached.

  • After each dose, thoroughly wash the tissue with fresh De Jalon's solution and allow it to return to baseline before administering the next dose.

5. Data Analysis:

  • Measure the peak amplitude of the contraction for each concentration.

  • Plot a concentration-response curve (e.g., response vs. log concentration of this compound).

  • Calculate key pharmacological parameters such as EC50 and maximum response (Emax).

Considerations for this compound:

  • Since the primary target is the V1a receptor, the response may differ in kinetics and magnitude compared to native oxytocin.

  • To confirm V1a receptor mediation, a parallel experiment can be run in the presence of a selective V1a receptor antagonist.

Visualizations

V1a_Signaling_Pathway agonist This compound receptor V1a Receptor (GPCR) agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Induces response Smooth Muscle Contraction ca_release->response Leads to pkc->response Contributes to

Caption: V1a receptor signaling pathway activated by this compound.

Bioassay_Workflow start Start prep Prepare Reagents (Buffer, Agonist Dilutions) start->prep tissue Isolate and Prepare Biological Sample (e.g., Tissue, Cells) prep->tissue setup Set up Bioassay Apparatus (e.g., Organ Bath, Plate Reader) tissue->setup equilibrate Equilibrate Sample setup->equilibrate dose Administer this compound (Concentration-response) equilibrate->dose record Record Physiological Response dose->record wash Washout and Recovery record->wash repeat_dose Repeat Dosing (if necessary) wash->repeat_dose Next Concentration analyze Data Analysis (e.g., EC50 Calculation) wash->analyze All Doses Complete repeat_dose->dose end End analyze->end

Caption: General experimental workflow for a this compound bioassay.

Troubleshooting_Flow rect_node rect_node start Inconsistent or Unexpected Results? issue_type High Variability or Low/No Signal? start->issue_type var_cause Check Assay Conditions (Temp, pH, Dosing) issue_type->var_cause High Variability low_cause Verify Agonist Integrity (Age, Storage) issue_type->low_cause Low/No Signal var_cause2 Assess Tissue/Cell Health & Consistency var_cause->var_cause2 var_cause3 Increase Washout Time var_cause2->var_cause3 low_cause2 Confirm V1a Receptor Expression in Sample low_cause->low_cause2 low_cause3 Optimize Assay Buffer & Conditions low_cause2->low_cause3

Caption: Logical troubleshooting workflow for common bioassay issues.

References

dealing with low signal in (Phe2,Orn8)-oxytocin calcium imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Phe2,Orn8)-oxytocin in calcium imaging experiments. Our aim is to help you overcome challenges related to low signal and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce a calcium signal?

This compound is a synthetic analog of oxytocin that acts as a selective agonist for the vasopressin V1a receptor (V1aR).[1] The V1aR is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[2][3][4] Upon binding of this compound, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration is the signal detected in calcium imaging experiments.[5]

Q2: What is a typical concentration range for this compound to elicit a calcium response?

While the optimal concentration should be determined empirically for your specific cell type and experimental conditions, a good starting point can be derived from its activity as a V1a receptor agonist. This compound has been shown to induce contractility in rabbit epididymis with an EC50 of 280 nM, a process dependent on calcium influx. For vasopressin-induced calcium responses via the V1a receptor, a dose-dependent increase in intracellular calcium has been observed in the range of 10 nM to 1 µM. Therefore, a concentration range of 10 nM to 1 µM is a reasonable starting point for your dose-response experiments.

Q3: Which calcium indicator should I use: Fluo-4 or Fura-2?

The choice between Fluo-4 and Fura-2 depends on your specific experimental needs and available equipment.

  • Fluo-4 is a single-wavelength indicator that exhibits a large fluorescence intensity increase upon binding calcium. It is generally brighter and more photostable than Fura-2, making it a good choice for detecting transient calcium changes and for use in high-throughput screening.[6]

  • Fura-2 is a ratiometric indicator, meaning its fluorescence emission is measured at two different excitation wavelengths. This ratiometric measurement allows for a more accurate quantification of intracellular calcium concentrations, as it corrects for variations in dye loading, cell thickness, and photobleaching.[7] However, it requires a system capable of rapid wavelength switching.

For initial experiments focused on detecting a response to this compound, the higher signal-to-noise ratio of Fluo-4 may be advantageous. For quantitative pharmacological studies, the ratiometric properties of Fura-2 are preferable.

Q4: What are the main causes of a low signal-to-noise ratio in my calcium imaging experiment?

A low signal-to-noise ratio can be caused by a variety of factors, including:

  • Suboptimal dye loading: Insufficient concentration or incubation time can lead to a weak fluorescent signal.

  • Poor cell health: Unhealthy or dying cells may not respond robustly to stimuli and can have high basal calcium levels.[8]

  • Phototoxicity and photobleaching: Excessive illumination intensity or duration can damage cells and destroy the fluorescent indicator.[9]

  • Low receptor expression: The cells may not express sufficient V1a receptors to generate a strong signal.

  • Incorrect buffer composition: The absence of extracellular calcium can prevent signal generation if calcium influx is a component of the response.

  • High background fluorescence: This can be caused by autofluorescence from cells or media, or by residual extracellular dye.[10][11]

Troubleshooting Guide: Low Signal Intensity

This guide provides a structured approach to troubleshooting low signal intensity in your this compound calcium imaging experiments.

Problem Potential Cause Recommended Solution
Weak or No Fluorescent Signal 1. Suboptimal Dye Loading: Insufficient dye concentration or incubation time.Optimize dye loading conditions. Start with 1-5 µM Fluo-4 AM or Fura-2 AM for 30-60 minutes at 37°C. Create a concentration and time-course matrix to find the optimal conditions for your cell type.[12][13][14]
2. Poor Cell Health: Cells are stressed or dying.Ensure cells are healthy and not overgrown. Use a gentle cell handling technique. Allow cells to recover after plating before the experiment. Minimize exposure to phototoxic light.[8]
3. Photobleaching: The fluorescent dye is being destroyed by the excitation light.Reduce the intensity and duration of light exposure. Use a neutral density filter. Increase the camera gain and binning. Use an anti-fade reagent in your imaging medium.[9]
4. Low Receptor Expression: The cells do not express enough V1a receptors.Use a cell line known to express V1a receptors or consider transiently or stably expressing the receptor.
High Background Fluorescence 1. Incomplete Dye Hydrolysis or Leakage: The AM ester form of the dye is not fully cleaved or is leaking out of the cells.Allow for a de-esterification period of at least 30 minutes at room temperature after loading. Use probenecid (1-2.5 mM) in the loading and imaging buffer to inhibit organic anion transporters that can pump the dye out.
2. Autofluorescence: Intrinsic fluorescence from the cells or the culture medium.Image cells in a phenol red-free medium. Acquire a baseline image of unstained cells to determine the level of autofluorescence and subtract it from your experimental images.[10]
3. Residual Extracellular Dye: Dye that was not washed away after loading.Wash cells thoroughly (at least 3 times) with fresh, pre-warmed buffer after the loading and de-esterification steps.[10]
No Response to this compound 1. Incorrect Agonist Concentration: The concentration of this compound is too low or too high (causing receptor desensitization).Perform a dose-response curve, starting from 1 nM and going up to 10 µM.
2. Lack of Extracellular Calcium: The signaling pathway may involve calcium influx from the extracellular space.Ensure your imaging buffer contains physiological levels of calcium (typically 1-2 mM).
3. Receptor Desensitization: Prolonged exposure to the agonist can lead to a loss of responsiveness.Apply the agonist for a short period and allow for a washout period between stimulations if performing multiple additions.

Data Presentation: Calcium Indicator Properties

The following table summarizes the key properties of Fluo-4 and Fura-2 to aid in your selection process.

PropertyFluo-4 AMFura-2 AM
Indicator Type Single-WavelengthRatiometric (Dual-Excitation)
Excitation Wavelength (max) ~494 nm~340 nm (Ca2+-bound), ~380 nm (Ca2+-free)
Emission Wavelength (max) ~516 nm~510 nm
Dissociation Constant (Kd) ~345 nM~145 nM
Fluorescence Change >100-fold increaseShift in excitation spectrum
Advantages High fluorescence intensity, high signal-to-noise ratio, good photostability, simpler to use.[6]Allows for quantitative measurement of [Ca2+]i, corrects for experimental artifacts like uneven dye loading and photobleaching.[7]
Disadvantages Not suitable for precise quantification of [Ca2+]i without calibration.Lower fluorescence intensity, requires a system with rapid wavelength switching, more complex data analysis.[7]

Experimental Protocols

Protocol 1: Cell Loading with Fluo-4 AM
  • Prepare Loading Solution:

    • Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • On the day of the experiment, dilute the Fluo-4 AM stock solution to a final working concentration of 1-5 µM in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • To aid in dye solubilization and cellular uptake, add an equal volume of 20% Pluronic F-127 in DMSO to the diluted Fluo-4 AM before the final dilution in buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%.

    • Optionally, add probenecid to a final concentration of 1-2.5 mM to prevent dye leakage.[12][14]

  • Cell Loading:

    • Wash cultured cells once with the physiological buffer.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.[12][13]

  • De-esterification and Washing:

    • After incubation, wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[15]

  • Imaging:

    • Mount the cells on the microscope stage and begin imaging. Excite the cells at ~490 nm and collect the emission at ~515 nm.

Protocol 2: Cell Loading with Fura-2 AM
  • Prepare Loading Solution:

    • Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • Dilute the Fura-2 AM stock solution to a final working concentration of 2-5 µM in a serum-free physiological buffer.

    • Incorporate Pluronic F-127 and probenecid as described for Fluo-4 AM.[15]

  • Cell Loading:

    • Wash the cells and incubate with the Fura-2 AM loading solution for 45-60 minutes at 37°C.

  • De-esterification and Washing:

    • Wash the cells thoroughly (3-4 times) with fresh, pre-warmed physiological buffer.

    • Incubate for 30-45 minutes at room temperature for de-esterification.

  • Imaging:

    • Excite the cells alternately at ~340 nm and ~380 nm, and collect the emission at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Visualizations

G Signaling Pathway of this compound Phe2Orn8 This compound V1aR V1a Receptor (GPCR) Phe2Orn8->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ CellResponse Cellular Response Ca2_cyto->CellResponse Mediates PKC->CellResponse Mediates

Caption: this compound signaling pathway via the V1a receptor.

G Experimental Workflow for Calcium Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Culture Cells DyeLoading 2. Load with Calcium Indicator CellCulture->DyeLoading Wash 3. Wash and De-esterify DyeLoading->Wash Baseline 4. Acquire Baseline Fluorescence Wash->Baseline Stimulate 5. Add this compound Baseline->Stimulate Record 6. Record Fluorescence Changes Stimulate->Record BGSubtract 7. Background Subtraction Record->BGSubtract CalcRatio 8. Calculate ΔF/F0 or Ratio BGSubtract->CalcRatio Analyze 9. Analyze and Interpret Results CalcRatio->Analyze

Caption: A typical experimental workflow for calcium imaging.

G Troubleshooting Logic for Low Signal action action Start Low Signal? action->Start result result CheckLoading Dye Loading Optimal? Start->CheckLoading CheckLoading->action Optimize Dye Concentration and Incubation Time CheckHealth Cells Healthy? CheckLoading->CheckHealth No CheckLoading->CheckHealth Yes CheckHealth->action Improve Cell Culture Conditions CheckLight Light Exposure Minimal? CheckHealth->CheckLight Yes CheckLight->action Reduce Light Intensity and Exposure Time CheckAgonist Agonist Concentration Correct? CheckLight->CheckAgonist Yes CheckAgonist->action Perform Dose-Response Curve CheckBG High Background? CheckAgonist->CheckBG Yes CheckBG->action Improve Washing Steps and use Phenol Red-Free Media CheckBG->result Investigate Receptor Expression

Caption: A decision tree for troubleshooting low signal issues.

References

Validation & Comparative

A Comparative Analysis of (Phe2,Orn8)-Oxytocin and Arginine Vasopressin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of the synthetic oxytocin analog, (Phe2,Orn8)-oxytocin, and the endogenous neuropeptide, arginine vasopressin (AVP). The information presented herein is compiled from experimental data to assist researchers in understanding the pharmacological profiles of these two compounds.

Structural Comparison

This compound is a synthetic analog of oxytocin, a nine-amino-acid peptide hormone. The modifications involve the substitution of Phenylalanine (Phe) at position 2 and Ornithine (Orn) at position 8. Arginine vasopressin (AVP) is also a nonapeptide and shares a high degree of structural similarity with oxytocin, differing only at positions 3 and 8.

Receptor Binding and Functional Potency

The biological effects of both this compound and AVP are mediated through their interaction with a family of G protein-coupled receptors (GPCRs), namely the vasopressin receptors (V1a, V1b, and V2) and the oxytocin receptor (OTR). The binding affinities (Ki) and functional potencies (EC50) of these peptides at these receptors determine their physiological and pharmacological effects.

Receptor Binding Affinity

The following table summarizes the available data on the binding affinities of this compound and AVP for human and rodent vasopressin and oxytocin receptors.

CompoundReceptorSpeciesBinding Affinity (Ki, nM)
This compound V1aHuman11[1]
V1aRat478[1]
V2Human> 484[1]
Arginine Vasopressin (AVP) V1aHamster4.70[2]
OTRHamster36.1[2]

Note: Data for this compound binding to V1b and OTR, and a complete, directly comparable dataset for AVP across all receptors from a single study were not available in the public domain at the time of this review.

Functional Potency

The functional potency of these peptides is assessed by measuring their ability to elicit a cellular response upon receptor binding. For V1a, V1b, and OTR, this is often a measure of calcium mobilization (Gq-coupled pathway), while for the V2 receptor, it is typically the accumulation of cyclic AMP (cAMP) (Gs-coupled pathway).

CompoundAssayReceptor/TissueSpeciesFunctional Potency (EC50, nM)
This compound Epididymis ContractilityV1a (presumed)Rabbit280[1][3][4][5][6][7]
Arginine Vasopressin (AVP) IP1 ProductionmOTRMouse2.16[8]
IP1 ProductionmV1aRMouse-
IP1 ProductionmV1bRMouse-
cAMP AccumulationV2--
Uterine Artery ConstrictionV1aRat0.44

Signaling Pathways

Upon binding to their respective receptors, this compound and AVP initiate intracellular signaling cascades. The V1a, V1b, and oxytocin receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC). The V2 receptor, on the other hand, couples to Gs proteins, activating adenylyl cyclase to produce cAMP, which then activates protein kinase A (PKA).

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Agonist AVP or This compound Receptor V1a / V1b / OTR Agonist->Receptor Binds Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Gq-coupled signaling pathway for V1a, V1b, and oxytocin receptors.

Gs_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_second_messenger Second Messenger cluster_downstream Downstream Effects Agonist AVP Receptor V2 Receptor Agonist->Receptor Binds Gs Gs Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response (e.g., aquaporin insertion) PKA->Cellular_Response

Gs-coupled signaling pathway for the V2 receptor.

In Vivo Effects

Arginine Vasopressin (AVP)

AVP has well-documented, potent in vivo effects. Its primary physiological roles include:

  • Vasopressor Effects: AVP is a potent vasoconstrictor, leading to an increase in blood pressure. This effect is mediated by V1a receptors on vascular smooth muscle.

  • Antidiuretic Effects: AVP promotes water reabsorption in the kidneys, thereby reducing urine output. This is mediated by V2 receptors in the renal collecting ducts.

  • Uterine Contraction: AVP can induce contractions of the uterine myometrium.

This compound

Based on its characterization as a selective V1a agonist, the primary in vivo effects of this compound are expected to be related to V1a receptor activation. The available data suggests it has potent vasopressor activity. Its selectivity against the V2 receptor suggests it would have minimal antidiuretic effects.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

Radioligand Binding Assay (for Receptor Affinity)

This assay measures the affinity of a ligand for a receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells expressing target receptor) Incubate Incubate membranes, radioligand, and varying concentrations of competitor Membrane_Prep->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]-AVP) Radioligand->Incubate Competitor Unlabeled Competitor (this compound or AVP) Competitor->Incubate Filtration Rapid Filtration (to separate bound from free radioligand) Incubate->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Data Analysis (to determine Ki) Scintillation->Analysis

Workflow for a competitive radioligand binding assay.

Protocol Details:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human or rat receptor of interest (V1a, V1b, V2, or OTR) are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]-Arginine Vasopressin) and increasing concentrations of the unlabeled competitor compound (this compound or AVP).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for V1a, V1b, OTR Functional Activity)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol Details:

  • Cell Culture: Cells expressing the receptor of interest are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The plate is placed in a fluorescence plate reader, and the test compound (this compound or AVP) is added at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve and calculate the EC50 value.

cAMP Accumulation Assay (for V2 Functional Activity)

This assay quantifies the production of cyclic AMP in response to receptor stimulation.

Protocol Details:

  • Cell Culture: Cells expressing the V2 receptor are cultured in a multi-well plate.

  • Stimulation: The cells are treated with the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a fluorescent or luminescent reporter.

  • Data Analysis: A standard curve is used to determine the cAMP concentration in each sample. A dose-response curve is then generated to calculate the EC50 value.

In Vivo Blood Pressure Measurement in Rats

This procedure measures the effect of the test compounds on arterial blood pressure.

Protocol Details:

  • Animal Preparation: A rat is anesthetized, and a catheter is inserted into the carotid artery for blood pressure measurement and into the jugular vein for compound administration.

  • Baseline Measurement: Baseline blood pressure and heart rate are recorded.

  • Compound Administration: A bolus injection or infusion of the test compound is administered intravenously.

  • Data Recording: Blood pressure and heart rate are continuously monitored and recorded.

  • Data Analysis: The change in mean arterial pressure from baseline is calculated to determine the pressor or depressor effect of the compound.

Conclusion

This compound is a selective V1a vasopressin receptor agonist with a significantly lower affinity for the V2 receptor in humans.[1] This selectivity profile suggests that it may have potent vasopressor effects with limited antidiuretic side effects. In contrast, arginine vasopressin is the endogenous ligand for all vasopressin receptors and the oxytocin receptor, exhibiting a broader range of physiological activities. The provided experimental data and protocols offer a foundation for further research and development of selective vasopressin receptor modulators. Further studies are required to fully elucidate the binding and functional profile of this compound at the V1b and oxytocin receptors, as well as its in vivo effects in various preclinical models.

References

Cross-Reactivity Profile of (Phe2,Orn8)-Oxytocin with Oxytocin and Vasopressin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the synthetic peptide (Phe2,Orn8)-oxytocin with oxytocin (OTR) and vasopressin (V1a, V1b, V2) receptors. Due to the structural similarity between oxytocin and vasopressin, as well as their respective receptors, understanding the selectivity profile of synthetic analogs is crucial for accurate experimental design and therapeutic development.

Quantitative Data Summary

CompoundReceptorAssay TypeSpecies/TissueParameterValueReference
This compound V1 VasopressinContraction AssayRabbit EpididymisEC50280 nM[1]

Note: The contraction of the rabbit epididymis is primarily mediated by the vasopressin V1a receptor.

For context, it is important to consider the cross-reactivity of the endogenous ligands, oxytocin and arginine vasopressin (AVP). Generally, oxytocin binds with high affinity to its own receptor (OTR) and can also bind to vasopressin receptors, albeit typically with lower affinity. Conversely, AVP binds with high affinity to vasopressin receptors (V1a, V1b, V2) and can also activate the OTR. This inherent cross-reactivity underscores the importance of characterizing synthetic analogs.[2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the receptor binding affinity and functional activity of ligands like this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To quantify the affinity of this compound for OTR, V1aR, V1bR, and V2R.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human or other species-specific OTR, V1aR, V1bR, or V2R.

  • Radioligands:

    • For OTR: [³H]-Oxytocin or [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).

    • For V1aR: [³H]-Arginine Vasopressin or [¹²⁵I]-Linearized vasopressin antagonist.

    • For V1bR: [³H]-Arginine Vasopressin.

    • For V2R: [³H]-Arginine Vasopressin.

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of the corresponding unlabeled endogenous ligand (e.g., Oxytocin or Arginine Vasopressin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and bovine serum albumin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound, this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at a specific temperature, such as 25°C or 37°C).

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes (Expressing Receptor) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration washing Wash Filters filtration->washing counting Quantify Radioactivity (Scintillation Counting) washing->counting analysis Calculate IC50 and Ki counting->analysis

Radioligand Binding Assay Workflow
Functional Assay: Calcium Mobilization

This assay measures the functional activity (agonist or antagonist) of a compound by detecting changes in intracellular calcium levels following receptor activation, particularly for Gq-coupled receptors like OTR and V1aR.

Objective: To determine the potency (EC50) of this compound in activating OTR and V1aR.

Materials:

  • Cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound: this compound.

  • Positive control: The endogenous ligand (Oxytocin or Arginine Vasopressin).

  • Fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specific duration (e.g., 30-60 minutes at 37°C).

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add varying concentrations of this compound to the wells using the integrated liquid handler.

  • Signal Detection: Immediately measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence intensity is plotted against the log concentration of the test compound. The EC50 value (the concentration that elicits 50% of the maximal response) is determined using non-linear regression.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis plate_cells Plate Cells Expressing Receptor load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye baseline Measure Baseline Fluorescence load_dye->baseline add_compound Add Test Compound baseline->add_compound measure_signal Detect Fluorescence Change add_compound->measure_signal analysis Calculate EC50 measure_signal->analysis

Calcium Mobilization Assay Workflow

Signaling Pathways

Both the oxytocin receptor and the vasopressin V1a receptor are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins.

Oxytocin Receptor (OTR) Signaling

Activation of the OTR by oxytocin initiates a signaling cascade that leads to an increase in intracellular calcium and the activation of various downstream effectors. This pathway is crucial for uterine contractions during labor and milk ejection during lactation.

G OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Muscle Contraction) Ca2->CellularResponse Mediates PKC->CellularResponse Phosphorylates Targets G AVP Vasopressin (AVP) V1aR Vasopressin V1a Receptor (V1aR) AVP->V1aR Binds Gq Gαq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Vasoconstriction) Ca2->CellularResponse Mediates PKC->CellularResponse Phosphorylates Targets

References

Validating the Selectivity of (Phe2,Orn8)-Oxytocin for V1a Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of (Phe2,Orn8)-oxytocin's selectivity for the vasopressin V1a receptor. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data, outlines detailed methodologies for key experiments, and visualizes relevant biological pathways and workflows to support the validation of this compound as a selective V1a agonist.

Executive Summary

This compound, a synthetic analog of oxytocin, has been historically characterized as a selective agonist for the vasopressin V1a receptor (V1aR). This selectivity is crucial for its use as a research tool to investigate the specific physiological roles of the V1aR, which is implicated in vasoconstriction, social behavior, and other central and peripheral processes. This guide presents the available binding and functional data for this compound and compares it with the activity of the endogenous ligands, arginine vasopressin (AVP) and oxytocin (OT), at the human vasopressin and oxytocin receptors. While comprehensive quantitative data for this compound across all human receptor subtypes is limited in the public domain, the existing evidence points towards a preferential activity at the V1a receptor over the V2 receptor.

Comparative Selectivity Profile

The selectivity of a ligand is determined by its relative affinity (Ki) and potency (EC50) for different receptors. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater functional potency.

Data for this compound:

LigandReceptorSpeciesAssayValueReference
This compoundV1aRabbitEpididymis Contractility280 nM (EC50)[1]
This compoundV1aRatVasopressor Activity124 units/mg[2]
This compoundV2RatAntidiuretic Activity0.55 units/mg[2]

Note: A direct comparison of units/mg to molar concentrations (nM) is not straightforward. However, the significantly higher value for vasopressor (V1a-mediated) versus antidiuretic (V2-mediated) activity suggests selectivity for the V1a receptor in this functional context. It is important to note that one study has suggested a lack of selectivity in a rat V1a receptor affinity assay, highlighting potential species- and assay-dependent variations[2].

Comparative Data for Endogenous Ligands:

To provide a framework for evaluating the selectivity of this compound, the binding affinities of the endogenous hormones, arginine vasopressin and oxytocin, at the human receptors are presented below.

LigandHuman V1aR (Ki, nM)Human V1bR (Ki, nM)Human V2R (Ki, nM)Human OTR (Ki, nM)
Arginine Vasopressin0.50.81.21.5
Oxytocin20150>10001.0

Data sourced from Manning et al., 2012.

This table illustrates that while AVP binds with high affinity to V1a, V1b, V2, and oxytocin receptors, oxytocin is highly selective for its own receptor, with significantly lower affinity for the vasopressin receptor subtypes. An ideal V1a-selective agonist would exhibit a low Ki for the V1aR and significantly higher Ki values for the V1b, V2, and oxytocin receptors.

Experimental Protocols

Validating the selectivity of a compound like this compound involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure biological response.

Radioligand Competition Binding Assay

This assay measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the V1a, V1b, V2, and oxytocin receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human V1a, V1b, V2, or oxytocin receptor.

  • Radioligand specific for each receptor (e.g., [3H]-Arginine Vasopressin for V1a, V1b, and V2 receptors; [3H]-Oxytocin for the oxytocin receptor).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Non-specific binding control (a high concentration of a non-labeled ligand, e.g., 1 µM AVP or OT).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • For total binding wells, add only membranes and radioligand.

  • For non-specific binding wells, add membranes, radioligand, and a high concentration of the non-labeled ligand.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Analysis Serial Dilutions Serial Dilutions Incubation Incubation Serial Dilutions->Incubation Membrane Prep Membrane Prep Membrane Prep->Incubation Radioligand Prep Radioligand Prep Radioligand Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Processing Data Processing Scintillation Counting->Data Processing

Radioligand Competition Binding Assay Workflow.
Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to activate a Gq-coupled receptor, such as the V1a receptor, which leads to an increase in intracellular calcium.

Objective: To determine the functional potency (EC50) of this compound at the V1a receptor.

Materials:

  • A cell line stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

  • Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

  • Seed the V1a receptor-expressing cells into the microplates and allow them to adhere overnight.

  • Prepare a loading solution containing the calcium-sensitive dye in the assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Place the cell plate and the compound plate into the fluorescence plate reader.

  • Establish a baseline fluorescence reading for each well.

  • The instrument's liquid handler adds the different concentrations of this compound to the corresponding wells.

  • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Determine the peak fluorescence response for each concentration of the agonist.

  • Plot the peak response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

V1a Receptor Signaling Pathway

The V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers release of PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Cellular_Response PKC->Cellular_Response Ligand This compound Ligand->V1aR binds

V1a Receptor Signaling Pathway.

Upon binding of an agonist such as this compound, the V1a receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of downstream target proteins and ultimately resulting in a cellular response, such as smooth muscle contraction.

Conclusion

The available data supports the characterization of this compound as a V1a receptor agonist with a notable degree of selectivity over the V2 receptor, particularly in functional assays. However, a comprehensive validation of its selectivity profile, especially in human receptor systems, necessitates further investigation through direct comparative binding and functional studies across all vasopressin and oxytocin receptor subtypes. The experimental protocols and pathway information provided in this guide offer a robust framework for conducting such validation studies. Researchers are encouraged to consider species-specific differences in receptor pharmacology when interpreting data and designing experiments.

References: [1] MedChemExpress. This compound. [2] Manning, M., et al. (2012). Oxytocin and vasopressin agonists and antagonists as research tools and potential therapeutics. Journal of neuroendocrinology, 24(4), 609–628.

References

A Comparative Analysis of (Phe2,Orn8)-oxytocin and Other Vasopressin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of (Phe2,Orn8)-oxytocin and other key vasopressin analogs, including Arginine Vasopressin (AVP), Terlipressin, and Desmopressin. This document summarizes key performance data, details experimental methodologies, and visualizes critical signaling pathways to support informed decision-making in research and development.

Comparative Analysis of Vasopressin Analogs

This compound is a synthetic analog of oxytocin that exhibits high selectivity for the vasopressin V1a receptor, making it a valuable tool for investigating the specific physiological roles of this receptor subtype. In comparison to the endogenous hormone Arginine Vasopressin (AVP), which acts on both V1 and V2 receptors, and other synthetic analogs like Terlipressin and Desmopressin with their own distinct receptor preference, this compound offers a more targeted approach to studying V1a-mediated signaling.

Quantitative Performance Data

The following table summarizes the binding affinities (Ki) and potency (EC50) of this compound and other selected vasopressin analogs for the human V1a and V2 vasopressin receptors. This data, compiled from various in vitro studies, allows for a direct comparison of the receptor selectivity and functional activity of these compounds.

CompoundV1a Receptor Ki (nM)V2 Receptor Ki (nM)Receptor Selectivity (V2 Ki / V1a Ki)V1a Receptor EC50 (nM)
This compound Data Not FoundData Not FoundNot Applicable280[1][2]
Arginine Vasopressin (AVP) 0.80[3]0.85[3]1.06Data Not Found
Terlipressin 1100[3]6900[3]6.27Data Not Found
Desmopressin Data Not Found65.9[4]Not ApplicableData Not Found

Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. EC50 values represent the concentration of an agonist that provides 50% of the maximal response. Data for this compound Ki values at V1a and V2 receptors were not available in the searched literature.

Signaling Pathways

Vasopressin receptors mediate their effects through distinct G protein-coupled signaling pathways. The V1a receptor is coupled to the Gq/11 protein, while the V2 receptor is coupled to the Gs protein. The activation of these pathways leads to different downstream cellular responses.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1a V1a Receptor Gq Gq Protein V1a->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Ligand Vasopressin Analog (this compound, AVP, Terlipressin) Ligand->V1a IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates Response Cellular Response (e.g., Vasoconstriction) Ca2->Response contributes to PKC->Response leads to

V1a Receptor Signaling Pathway

V2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V2 V2 Receptor Gs Gs Protein V2->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts Ligand Vasopressin Analog (AVP, Desmopressin) Ligand->V2 cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Aquaporin-2 insertion) PKA->Response phosphorylates targets, leading to

V2 Receptor Signaling Pathway

Experimental Protocols

The quantitative data presented in this guide are typically generated using a variety of in vitro assays. Below are detailed methodologies for three key experiments used to characterize vasopressin analogs.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing the receptor of interest Incubation Incubate membranes, radioligand, and test compound together Membrane_Prep->Incubation Radioligand_Prep Prepare radiolabeled ligand (e.g., [3H]AVP) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of the test compound Compound_Prep->Incubation Filtration Separate bound from free radioligand via vacuum filtration Incubation->Filtration Counting Quantify radioactivity on the filter using a scintillation counter Filtration->Counting Analysis Calculate Ki values from competition binding curves Counting->Analysis

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human vasopressin receptor of interest (V1a or V2).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled vasopressin ligand (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the unlabeled test compound (this compound or other analogs).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled standard).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (for V1a Receptor Activation)

This functional assay measures the ability of an agonist to stimulate the V1a receptor, leading to an increase in intracellular calcium concentration.

Protocol:

  • Cell Preparation:

    • Seed cells expressing the V1a receptor into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-loading solution for a specified time (e.g., 1 hour) at 37°C.

    • Wash the cells with an assay buffer to remove excess dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compound (this compound or other V1a agonists).

    • Use a fluorescence plate reader equipped with an automated liquid handling system to measure the baseline fluorescence of the cells.

    • Inject the different concentrations of the test compound into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • Determine the change in fluorescence intensity for each well, which corresponds to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response as a function of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

cAMP Accumulation Assay (for V2 Receptor Activation)

This functional assay measures the ability of an agonist to stimulate the V2 receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Protocol:

  • Cell Preparation:

    • Seed cells expressing the V2 receptor into a 96-well plate and grow them to near confluency.

    • On the day of the assay, pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Stimulation:

    • Add varying concentrations of the test compound (e.g., Desmopressin or other V2 agonists) to the wells.

    • Include a positive control, such as forskolin, which directly activates adenylyl cyclase.

    • Incubate the plate at 37°C for a specific period to allow for cAMP accumulation.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels in the cell lysates using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP produced in response to each concentration of the test compound by interpolating from the standard curve.

    • Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

A Comparative Analysis of (Phe2,Orn8)-Oxytocin and Atosiban in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Phe2,Orn8)-oxytocin and atosiban, focusing on their receptor binding characteristics. The information presented is supported by available experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Introduction

Oxytocin and its analogues are pivotal in numerous physiological processes, primarily mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The development of selective agonists and antagonists for the OTR and the closely related vasopressin receptors (V1a, V1b, and V2) is a significant area of research for therapeutic applications ranging from labor and delivery to social and behavioral disorders. This guide compares two such analogues: this compound, a known vasopressin V1 receptor agonist, and atosiban, a clinically used oxytocin receptor antagonist.

Quantitative Receptor Binding Data

The following tables summarize the available quantitative data on the binding affinities of this compound and atosiban for the human oxytocin and vasopressin receptors. It is important to note that directly comparable, side-by-side binding affinity data (e.g., Ki or IC50 values) for this compound across all relevant receptors is limited in the currently available literature.

Table 1: Binding Affinity of this compound

ReceptorLigandSpeciesParameterValueNotes
Vasopressin V1This compoundRabbitEC50280 nMFunctional assay: contractility of epididymis[1][2].
Vasopressin V1aThis compoundRatActivity124 units/mgVasopressor activity, indicative of V1a agonism[3].
Vasopressin V2This compoundRatActivity0.55 units/mgAntidiuretic activity, indicative of V2 agonism. The high P/A ratio of 225 suggests high selectivity for V1a over V2 receptors[3].
OxytocinThis compound-Ki / IC50Not AvailableDirect binding affinity data for the oxytocin receptor was not found in the searched literature.

Table 2: Binding Affinity of Atosiban

ReceptorLigandSpeciesParameterValue (nM)Reference
Oxytocin (OTR)AtosibanHumanKi76.4Manning et al.
Oxytocin (OTR)AtosibanHumanKi~39.8J Med Chem (2006) 49: 4159-4170
Oxytocin (OTR)AtosibanHumanKi397Bioorg Med Chem Lett (2009) 19: 990-994
Oxytocin (OTR)AtosibanHumanIC505In vitro inhibition of oxytocin-induced Ca2+ increase.
Vasopressin V1aAtosibanHumanKi4.7Akerlund et al., 1999
Vasopressin V1aAtosibanHumanKi5.1Manning et al.
Vasopressin V2AtosibanHumanKi330The discovery of GSK221149A: a potent and selective oxytocin antagonist

Experimental Protocols

A detailed methodology for a competitive receptor binding assay, a standard method to determine the binding affinity of a compound, is provided below. This protocol is a generalized representation based on common practices for oxytocin and vasopressin receptor binding studies.

Competitive Radioligand Binding Assay Protocol

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human oxytocin receptor or vasopressin receptors (V1a, V1b, V2).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]Oxytocin, [¹²⁵I]-ornithine vasotocin analog for OTR; [³H]Arginine Vasopressin for vasopressin receptors).

  • Test Compounds: this compound and atosiban, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., unlabeled oxytocin or vasopressin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and a protease inhibitor cocktail.

  • Scintillation Cocktail: For radioactivity measurement.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

2. Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Plate Setup: In a 96-well plate, add the assay components in the following order:

    • Assay buffer.

    • Test compound at various concentrations or non-specific binding control or buffer for total binding.

    • Radioligand at a concentration close to its Kd value.

    • Cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.

  • Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action

The oxytocin receptor is known to couple to multiple G-protein signaling pathways, primarily Gq and Gi.

  • This compound: As a selective V1 vasopressin agonist, its primary mechanism of action is through the activation of V1a receptors. V1a receptors are coupled to the Gq/11 signaling pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels, ultimately leading to smooth muscle contraction.

  • Atosiban: Atosiban is a competitive antagonist at the oxytocin receptor. It blocks the binding of oxytocin, thereby inhibiting the Gq-mediated signaling cascade and preventing the increase in intracellular calcium required for uterine contractions[4]. Interestingly, some studies suggest that atosiban may act as a biased agonist, antagonizing the Gq pathway while simultaneously activating the Gi pathway[4]. This Gi activation could lead to pro-inflammatory effects in certain tissues.

Visualizations

Signaling Pathway Diagram

G_protein_signaling Oxytocin Receptor Signaling Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors & Responses Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Activates Atosiban Atosiban Atosiban->OTR Antagonizes Gi Gi Atosiban->Gi Biased Agonism Phe2Orn8 This compound V1aR Vasopressin V1a Receptor Phe2Orn8->V1aR Activates Gq Gq OTR->Gq Couples to OTR->Gi Couples to V1aR->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates AC_inhibition Adenylate Cyclase Inhibition Gi->AC_inhibition Inflammation Pro-inflammatory Response Gi->Inflammation IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction experimental_workflow Competitive Receptor Binding Assay Workflow cluster_assay Binding Assay cluster_analysis Data Analysis prep Prepare Cell Membranes Expressing Receptor incubation Incubate Membranes with Radioligand & Test Compound prep->incubation radioligand Select Radioligand (e.g., [3H]Oxytocin) radioligand->incubation compounds Prepare Serial Dilutions of This compound & Atosiban compounds->incubation filtration Filter to Separate Bound from Free Ligand incubation->filtration counting Quantify Bound Radioactivity filtration->counting ic50 Determine IC50 Values counting->ic50 ki Calculate Ki Values (Cheng-Prusoff) ic50->ki comparison Compare Binding Affinities ki->comparison

References

A Comparative Guide to the Biological Activity of Synthetic (Phe2,Orn8)-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of the synthetic oxytocin analog, (Phe2,Orn8)-oxytocin, with native oxytocin and other relevant synthetic analogs. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profile of this compound.

Executive Summary

Data Presentation: Quantitative Comparison of Biological Activity

The following table summarizes the key quantitative data on the biological activity of this compound and comparator molecules.

CompoundReceptor Target(s)Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Assay
This compound Vasopressin V1a Receptor (V1aR) Not AvailableEC50: 280 Rabbit Epididymis Contractility[1][2]
Oxytocin Receptor (OTR)Not AvailableNot Available
Native Oxytocin Oxytocin Receptor (OTR) 4.28 (Hamster Brain)[3][4][5]EC50: Significantly smaller in virgin vs. parous rats Rat Uterine Contraction[6]
Vasopressin V1a Receptor (V1aR)495.2 (Hamster Brain)[3][4][5]
Carbetocin Oxytocin Receptor (OTR) 7.1 EC50: 48.8 (Gq activation)In vitro cell-based assay
Vasopressin V1a Receptor (V1aR)7.24 (Rat)Not Available
Atosiban Oxytocin Receptor (OTR) Not AvailableIC50: 5 Inhibition of Oxytocin-induced Ca2+ increase in myometrial cells

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to the oxytocin receptor (OTR) and vasopressin V1a receptor (V1aR).

Objective: To determine the inhibition constant (Ki) of a test compound for OTR and V1aR.

Materials:

  • Cell membranes prepared from cells expressing human OTR or V1aR.

  • Radioligand: [³H]-Oxytocin for OTR or [³H]-Arginine Vasopressin for V1aR.

  • Non-specific binding control: Unlabeled oxytocin or arginine vasopressin at a high concentration (e.g., 1 µM).

  • Test compound: this compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

  • Scintillation cocktail and counter.

  • Glass fiber filters.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the corresponding unlabeled ligand.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Uterotonic Activity Assay

This protocol outlines a standard method for assessing the contractile effect of compounds on uterine tissue.

Objective: To determine the EC50 of a test compound for inducing uterine contractions.

Materials:

  • Female Wistar rats, pre-treated with estrogen to sensitize the uterus.

  • Isolated uterine horns.

  • Organ bath containing De Jalon's physiological salt solution (composition in g/L: NaCl 9.0, KCl 0.42, CaCl₂ 0.06, NaHCO₃ 0.5, Glucose 0.5), maintained at 32°C and aerated with carbogen (95% O₂, 5% CO₂).

  • Isometric force transducer and data acquisition system.

  • Test compound: this compound or native oxytocin.

Procedure:

  • Tissue Preparation: Humanely euthanize the rat and dissect the uterine horns. Suspend a segment of the uterine horn in the organ bath under a resting tension of 1 g.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the physiological salt solution, until regular spontaneous contractions are observed.

  • Cumulative Concentration-Response Curve: Add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise once the response to the previous concentration has stabilized.

  • Data Recording: Record the isometric contractions continuously using the force transducer and data acquisition system.

  • Data Analysis: Measure the amplitude of the contractions at each concentration of the test compound. Normalize the responses as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl or a maximal concentration of oxytocin). Plot the concentration-response curve and determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.

Mandatory Visualization

Oxytocin Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the oxytocin receptor, a G-protein coupled receptor (GPCR).

Oxytocin_Signaling OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Releases Ca2+ Ca2_store Ca2+ Contraction Smooth Muscle Contraction Ca2_cyto->Contraction Stimulates Cellular_Response Other Cellular Responses PKC->Cellular_Response Mediates Binding_Assay_Workflow start Start prepare Prepare Reagents: - Cell Membranes - Radioligand - Test Compound start->prepare incubate Incubate Components prepare->incubate filter Separate Bound & Free Ligand (Filtration) incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

References

studies comparing (Phe2,Orn8)-oxytocin and selepressin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to (Phe2,Orn8)-Oxytocin and Selepressin for Researchers

This guide provides a detailed comparison of two selective vasopressin V1a receptor agonists, this compound and selepressin. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds, particularly in the context of vasodilatory shock.

Introduction

This compound, also known as [Phe2,Orn8]vasotocin, and selepressin (FE 202158) are both potent and selective agonists of the vasopressin V1a receptor.[1][2][3][4] The V1a receptor is a key regulator of vascular tone, and its activation leads to vasoconstriction.[5][6][7] This makes V1a receptor agonists promising therapeutic agents for treating conditions characterized by pathological vasodilation, such as septic shock.[8][9] While both compounds target the same receptor, subtle differences in their pharmacological profiles may have significant implications for their clinical utility. This guide aims to provide a comprehensive overview of their comparative performance based on available experimental data.

Mechanism of Action and Signaling Pathway

Both this compound and selepressin exert their effects by binding to and activating the vasopressin V1a receptor, a G protein-coupled receptor (GPCR).[5][10] Activation of the V1a receptor initiates a signaling cascade that ultimately leads to an increase in intracellular calcium concentrations in vascular smooth muscle cells, resulting in vasoconstriction.[5][11]

The primary signaling pathway involves the coupling of the activated V1a receptor to Gq/11 proteins.[7][10] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[5][11] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which contributes to the sustained contractile response.[10][11]

V1a_Signaling_Pathway agonist This compound or Selepressin V1aR V1a Receptor agonist->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Induces Ca2_release->PKC Activates Contraction Vasoconstriction Ca2_release->Contraction Promotes PKC->Contraction Promotes

Caption: V1a Receptor Signaling Pathway.

Comparative Performance Data

The following tables summarize the available quantitative data comparing the performance of this compound and selepressin.

Table 1: Receptor Binding and Functional Activity
CompoundReceptorSpeciesBinding Affinity (Ki)Functional Activity (EC50)Selectivity (V1a vs. V2)Reference
This compoundV1aRabbit-280 nM (epididymis contractility)Selective V1a agonist[4][12]
This compoundV1aRat-Vasopressor activity: 124 units/mgP/A ratio: 225[1]
SelepressinV1aHuman0.3 nM-Highly selective for V1a[7]
SelepressinV1aOvine-Effective vasopressor at 1-10 pmol/kg/minVirtually no V2 activity[3]

P/A ratio: Vasopressor to Antidiuretic activity ratio.

Table 2: Hemodynamic Effects in Ovine Septic Shock Models
ParameterThis compoundSelepressinArginine Vasopressin (AVP)Norepinephrine (NE)Reference
Mean Arterial Pressure (MAP) Superior to AVPBetter maintained than AVP or NEMaintainedMaintained[3][13]
Cardiac Index -Delayed decrease compared to control--[3]
Systemic Vascular Resistance Index (SVRI) -Better maintained than NE--[3]
Lung Edema (Wet/Dry Ratio) Reduced vascular leakageLower than AVP and NE--[3][13]
Cumulative Fluid Balance -Lower than AVP and NE--[3][13]
Survival -Longer than NE-treated animals--[3][13]

Experimental Protocols

The data presented above are primarily derived from preclinical studies using animal models of septic shock. A typical experimental workflow for such studies is outlined below.

Ovine Model of Fecal Peritonitis-Induced Septic Shock

This protocol is based on the study by He et al. (2016).[3]

  • Animal Preparation: Adult sheep are surgically instrumented for hemodynamic monitoring, including catheters for measuring arterial pressure, cardiac output, and central venous pressure.

  • Induction of Sepsis: Fecal peritonitis is induced by inoculating a predetermined amount of the animal's own feces into the peritoneal cavity.

  • Monitoring: Key physiological parameters are continuously monitored, including mean arterial pressure (MAP), heart rate, cardiac index, and body temperature. Blood samples are collected at regular intervals to measure blood gases, lactate, and inflammatory markers.

  • Treatment Intervention:

    • Animals are randomized to different treatment groups.

    • Early Intervention: Vasopressor infusion is initiated when MAP decreases by 10% from baseline.

    • Late Intervention: Vasopressor infusion is started when MAP remains below 70 mmHg despite fluid resuscitation.

    • Drug Administration:

      • Selepressin: Infusion started at 1 pmol/kg/min and titrated up to 10 pmol/kg/min.

      • Arginine Vasopressin (AVP): Infusion started at 0.25 pmol/kg/min and titrated up to 2.5 pmol/kg/min.

      • Norepinephrine (NE): Infusion started at 3 nmol/kg/min and titrated up to 30 nmol/kg/min.

  • Data Analysis: Hemodynamic parameters, organ function markers, and survival times are compared between the different treatment groups.

Experimental_Workflow start Start instrumentation Surgical Instrumentation of Sheep start->instrumentation sepsis_induction Induction of Fecal Peritonitis instrumentation->sepsis_induction monitoring_start Continuous Hemodynamic and Biochemical Monitoring sepsis_induction->monitoring_start shock_onset Onset of Septic Shock (Hypotension) monitoring_start->shock_onset randomization Randomization to Treatment Groups shock_onset->randomization group_selepressin Selepressin Infusion randomization->group_selepressin group_phe2orn8 This compound (or other comparator) randomization->group_phe2orn8 group_control Control (e.g., AVP, NE) randomization->group_control data_collection Data Collection (Hemodynamics, Organ Function) group_selepressin->data_collection group_phe2orn8->data_collection group_control->data_collection endpoint Primary Endpoint (e.g., Survival, Organ Failure) data_collection->endpoint analysis Statistical Analysis endpoint->analysis end End analysis->end

Caption: Experimental Workflow for Comparing Vasopressors.

Summary and Conclusion

Both this compound and selepressin are selective V1a receptor agonists with potent vasopressor effects.[1][2][4] Preclinical data, particularly from ovine models of septic shock, suggests that selective V1a receptor agonism may offer advantages over mixed V1a/V2 receptor agonists like arginine vasopressin or catecholamines like norepinephrine.[3][9][13]

Selepressin has been shown to be superior to both AVP and norepinephrine in improving hemodynamic stability, reducing lung edema, and prolonging survival in septic sheep, especially when administered early.[3][13] this compound has also demonstrated efficacy in reducing vascular leakage and improving cardiopulmonary function in similar models.[3][9]

While both compounds show promise, selepressin has been more extensively studied in recent years in the context of septic shock.[3][14][15][16] However, a clinical trial with selepressin in septic shock patients did not show a significant improvement in the primary endpoint of ventilator- and vasopressor-free days compared to placebo, although some beneficial secondary effects were observed.[17][18]

Further research, including head-to-head clinical trials, would be necessary to definitively establish the comparative efficacy and safety of this compound and selepressin for the treatment of septic shock. The choice between these agents for future research and development may depend on subtle differences in their pharmacokinetic and pharmacodynamic profiles, as well as their effects on secondary endpoints such as organ function and inflammation.

References

A Researcher's Guide to Assessing the Purity of Synthesized (Phe2,Orn8)-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

Key Analytical Techniques for Peptide Purity Assessment

The three primary methods for determining the purity of synthetic peptides are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[3][4] Each technique offers unique advantages and, when used in combination, they provide a comprehensive purity profile of the synthesized peptide.

Table 1: Comparison of Key Analytical Techniques for Peptide Purity

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Amino Acid Analysis (AAA)
Primary Function Quantifies the amount of the target peptide relative to impurities.[1][5]Determines the molecular weight of the target peptide and impurities.[3][6]Determines the total peptide content and amino acid composition.[3][7]
Information Provided Percentage purity based on peak area.[1]Mass-to-charge ratio of components, confirming identity and revealing mass variants.[8]Molar ratios of constituent amino acids, confirming composition and quantifying net peptide amount.[3][9]
Typical Use Primary method for purity determination.[3]Confirmation of peptide identity and impurity identification.[2][6]Gold standard for accurate peptide quantification.[7][9]
Strengths High resolution, quantitative, well-established.[4][5]High sensitivity, provides molecular weight information, can identify unknown impurities.[10]Highly accurate for quantification, sequence-specific.[4][7]
Limitations May not separate all impurities, relies on UV absorbance which can vary between peptides and impurities.Not inherently quantitative without standards, can be affected by ion suppression.Destructive to the sample, does not provide information on sequence or modifications.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the most widely used method for analyzing peptide purity.[3][5] It separates the target peptide from impurities based on their hydrophobicity.

Experimental Protocol: RP-HPLC for (Phe2,Orn8)-Oxytocin Purity
  • Sample Preparation: The lyophilized this compound peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).[1]

  • Chromatographic System: A C18 column is commonly used for peptide separations.[3][11]

  • Mobile Phase: A gradient of two solvents is employed. Solvent A is typically 0.1% TFA in water, and Solvent B is 0.1% TFA in acetonitrile.

  • Elution Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the peptide and impurities. A typical gradient might be 5% to 60% of Solvent B over 20-30 minutes.[1]

  • Detection: The eluting peptides are detected by UV absorbance, commonly at 214-220 nm, which corresponds to the peptide bond.[1][11]

  • Data Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of the synthesized this compound by determining its molecular weight with high accuracy.[3] It is also invaluable for identifying the nature of impurities.

Experimental Protocol: LC-MS for this compound Identity and Impurity Profiling
  • Sample Introduction: The peptide sample is typically introduced into the mass spectrometer via an HPLC system (LC-MS).[12] This allows for the separation of components before mass analysis.

  • Ionization: Electrospray ionization (ESI) is a common method for ionizing peptides.[12]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the theoretical molecular weight of this compound. Additional peaks will indicate the presence of impurities, and their mass differences from the main peptide can help in their identification (e.g., a missing amino acid in a truncated sequence).[8]

Amino Acid Analysis (AAA)

Amino Acid Analysis is the gold standard for determining the net peptide content.[3][7] This technique involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.

Experimental Protocol: Amino Acid Analysis of this compound
  • Hydrolysis: The peptide is hydrolyzed into its individual amino acids, typically using 6M HCl at an elevated temperature.[13]

  • Derivatization: The amino acids are often derivatized to make them detectable by UV or fluorescence.[14]

  • Separation and Quantification: The derivatized amino acids are separated by chromatography and quantified by comparing their peak areas to those of known standards.[3][13]

  • Data Analysis: The molar ratios of the amino acids are calculated and compared to the theoretical composition of this compound. This confirms the amino acid composition and allows for the calculation of the total peptide amount in the sample.[9]

Visualizing the Workflow and Impurity Types

To better understand the process of purity assessment and the nature of potential impurities, the following diagrams illustrate the general experimental workflow and a classification of common peptide impurities.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial Assessment cluster_analysis Purity & Identity Analysis Synthesized_Peptide Synthesized this compound HPLC_Purification Preparative HPLC Synthesized_Peptide->HPLC_Purification Lyophilization Lyophilization HPLC_Purification->Lyophilization Analytical_HPLC Analytical HPLC (Purity Assessment) Lyophilization->Analytical_HPLC Mass_Spec Mass Spectrometry (Identity Confirmation) Lyophilization->Mass_Spec AAA Amino Acid Analysis (Quantification) Lyophilization->AAA Final_Product Pure this compound Analytical_HPLC->Final_Product Mass_Spec->Final_Product AAA->Final_Product

Caption: General workflow for synthesis, purification, and purity assessment of peptides.

Impurity_Types cluster_process Process-Related Impurities cluster_product Product-Related Impurities Peptide_Impurities Common Synthetic Peptide Impurities Truncated Truncated Sequences Peptide_Impurities->Truncated Deletion Deletion Sequences Peptide_Impurities->Deletion Incomplete_Deprotection Incomplete Deprotection Peptide_Impurities->Incomplete_Deprotection Oxidation Oxidation Peptide_Impurities->Oxidation Deamidation Deamidation Peptide_Impurities->Deamidation Isomerization Isomerization Peptide_Impurities->Isomerization

Caption: Classification of common impurities found in synthetic peptides.

Conclusion

A multi-pronged approach utilizing HPLC, Mass Spectrometry, and Amino Acid Analysis is essential for a thorough assessment of the purity of synthesized this compound. While HPLC provides the primary measure of purity, MS confirms the identity of the target peptide and helps to characterize impurities. AAA offers an accurate measure of the net peptide content. By employing these techniques in a complementary fashion, researchers can be confident in the quality of their synthesized peptide, leading to more reliable and reproducible scientific outcomes.

References

Safety Operating Guide

Proper Disposal Procedures for (Phe2,Orn8)-Oxytocin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(Phe2,Orn8)-Oxytocin , a selective V1 vasopressin agonist, requires meticulous handling and disposal to ensure laboratory safety and environmental protection.[1][2] Adherence to proper disposal protocols is paramount for minimizing risks associated with this potent peptide. This document provides essential safety information, operational plans, and step-by-step guidance for the proper disposal of this compound in a research setting.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound waste should be approached systematically, from initial segregation to final disposal, in accordance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

Proper segregation of waste streams is the foundation of safe disposal. At the point of generation, this compound waste must be categorized and separated from other laboratory waste.

Waste CategoryDescriptionRecommended Container
Solid Waste Contaminated consumables such as vials, pipette tips, gloves, and bench paper.Clearly labeled, sealed plastic bag or container for chemical waste.
Liquid Waste (Aqueous) Solutions containing this compound, including unused experimental solutions and rinsing from contaminated glassware.Leak-proof, screw-cap container clearly labeled with the contents, including the concentration of the peptide.
Liquid Waste (Organic) Solutions of this compound in organic solvents (e.g., from HPLC purification).Designated, compatible solvent waste container. Do not mix with aqueous waste.
Sharps Waste Contaminated needles, syringes, or other sharps.Puncture-resistant sharps container.

Step 2: Chemical Inactivation (Recommended)

Prior to final disposal, chemical inactivation of this compound is a recommended best practice to denature the peptide and reduce its biological activity.

Recommended Chemical Inactivation Agents

Inactivating AgentConcentrationConditionsNotes
10% Bleach Solution 1 part household bleach to 9 parts waterMinimum 30 minutes contact timeEffective for denaturing peptides. Ensure the final solution is neutralized to a pH between 6.0 and 8.0 before disposal.
1 M Sodium Hydroxide (NaOH) 1 MolarMinimum 1-2 hours contact timeStrong base hydrolysis will cleave peptide bonds. Neutralize the solution before disposal.
1 M Hydrochloric Acid (HCl) 1 MolarMinimum 1-2 hours contact timeStrong acid hydrolysis will also break down the peptide. Neutralize the solution before disposal.

Experimental Protocol: Chemical Inactivation of this compound Liquid Waste

This protocol details the steps for the chemical inactivation of aqueous solutions containing this compound using a 10% bleach solution.

Materials:

  • Aqueous waste containing this compound

  • Household bleach (5.25% sodium hypochlorite)

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) for neutralization

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste container

  • Personal Protective Equipment (PPE)

Procedure:

  • Working in a chemical fume hood, carefully measure the volume of the this compound liquid waste.

  • For every 900 mL of waste, slowly add 100 mL of household bleach.

  • Gently stir the solution to ensure thorough mixing.

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.

  • After the contact time, check the pH of the solution using a pH strip or meter.

  • Neutralize the solution by adding 1 M HCl or 1 M NaOH dropwise until the pH is between 6.0 and 8.0.

  • The neutralized, inactivated waste can now be disposed of as chemical waste in accordance with institutional guidelines.

Step 3: Final Disposal

All this compound waste, including inactivated solutions and contaminated solids, must be disposed of as hazardous chemical waste.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Storage: Store waste in a designated, secure area away from incompatible materials.

  • Collection: Arrange for waste collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

Never dispose of this compound or its contaminated materials down the drain or in the regular trash.

Signaling Pathway of this compound

As a selective V1 vasopressin agonist, this compound exerts its effects by binding to the Vasopressin V1a receptor, a G protein-coupled receptor (GPCR).[3] This interaction initiates an intracellular signaling cascade mediated by the Gq alpha subunit.[4][5] The activation of this pathway ultimately leads to an increase in intracellular calcium, which triggers various physiological responses.[3][5]

Vasopressin_V1a_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1aR Vasopressin V1a Receptor (V1aR) Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets Ca_release->Response Phe2Orn8 This compound Phe2Orn8->V1aR Binds to

Caption: Vasopressin V1a Receptor Signaling Pathway.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

Disposal_Workflow Start Generation of This compound Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Inactivate Chemical Inactivation (Recommended) Segregate->Inactivate Neutralize Neutralize pH (if applicable) Inactivate->Neutralize Yes Package Package and Label for Disposal Inactivate->Package No Neutralize->Package Store Store in Designated Secure Area Package->Store Dispose Dispose as Hazardous Waste (via EHS) Store->Dispose

Caption: Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.